4-Bromobenzyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(isocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMDGLNJQNMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402570 | |
| Record name | 4-Bromobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-23-8 | |
| Record name | 4-Bromobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemistry and Application of 4-Bromobenzyl Isocyanate: A Technical Guide for Synthetic Chemists
Foreword: Beyond the Reagent Bottle
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, certain reagents distinguish themselves not by their complexity, but by the elegant and efficient reactivity they offer. 4-Bromobenzyl isocyanate is one such molecule. It is more than a simple building block; it is a versatile electrophilic partner, enabling the rapid construction of key structural motifs such as ureas and carbamates. This guide moves beyond a mere recitation of properties. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of why and how this reagent is effectively utilized, grounded in the principles of its synthesis, reactivity, and safe handling. We will explore the causality behind its synthetic utility, from the bench-scale preparation to its pivotal role in forming the backbones of advanced materials and biologically active compounds.
Core Physicochemical & Spectroscopic Profile
This compound, with the CAS Number 302912-23-8, is a bifunctional organic compound. It features a reactive isocyanate group (-NCO) attached to a benzyl scaffold, which is further substituted with a bromine atom at the para position. This bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions, significantly enhancing the molecule's utility as a building block.
Physical and Chemical Properties
The key physical and safety properties of this compound are summarized below. Its high reactivity, particularly its moisture sensitivity, dictates stringent handling and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 302912-23-8 | [1][2] |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.514 g/mL at 25 °C | [1][2] |
| Boiling Point | 266 °C | [1][2] |
| Refractive Index (n20/D) | 1.571 | [1][2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Key Synonyms | 1-Bromo-4-(isocyanatomethyl)benzene | [1] |
| Moisture Sensitivity | Highly sensitive; reacts with water to form an unstable carbamic acid, which decomposes to 4-bromobenzylamine and CO₂. | [3] |
| Incompatibilities | Water, alcohols, amines, strong acids, strong bases, strong oxidizing agents. | [4] |
Spectroscopic Signature
A comprehensive understanding of a reagent's spectroscopic data is critical for reaction monitoring and product characterization.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2280-2240 cm⁻¹ .[5][6] Its high intensity is due to the large change in dipole moment during the vibration. The disappearance of this peak is the most reliable indicator of reaction completion when the isocyanate is consumed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is relatively simple and highly informative.
-
A singlet integrating to 2H is expected for the benzylic methylene protons (-CH₂-NCO). This signal would typically appear around δ 4.4-4.6 ppm , shifted downfield due to the influence of the adjacent electron-withdrawing isocyanate group and the aromatic ring.
-
The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the bromomethyl group (Hₐ) would appear at approximately δ 7.2-7.4 ppm , while the two protons ortho to the bromine atom (Hₑ) would be further downfield, around δ 7.4-7.6 ppm .
-
-
¹³C NMR: The carbon spectrum provides confirmation of the key functional groups.
-
The isocyanate carbon (-NC =O) is highly deshielded and appears as a characteristic peak around δ 125-135 ppm .
-
The benzylic carbon (-C H₂-NCO) would be observed in the range of δ 45-50 ppm .
-
The aromatic carbons would show four distinct signals: two for the protonated carbons (around δ 128-132 ppm ) and two for the quaternary carbons, including the carbon attached to the bromine (C-Br) around δ 121-123 ppm and the carbon attached to the methylene group (C-CH₂) around δ 136-138 ppm .
-
-
Synthesis of this compound
While direct phosgenation of 4-bromobenzylamine is an industrially viable route, it involves the use of highly toxic phosgene.[7][8] For laboratory-scale synthesis, a safer and more common approach is the Curtius rearrangement, which proceeds from a carboxylic acid via an acyl azide intermediate.[9][10] This method avoids phosgene and utilizes readily available reagents.
Recommended Synthetic Workflow: Curtius Rearrangement
The workflow begins with the commercially available 4-bromophenylacetic acid. This is converted to an intermediate acyl azide, which then undergoes thermal rearrangement to the isocyanate with the loss of nitrogen gas. Diphenylphosphoryl azide (DPPA) is a widely used reagent for this one-pot transformation as it allows for the in-situ formation of the acyl azide from the carboxylic acid.
Caption: Workflow for the synthesis of this compound via Curtius Rearrangement.
Self-Validating Experimental Protocol
This protocol is adapted from established procedures for the Curtius rearrangement using DPPA. The self-validating steps include monitoring gas evolution and using IR spectroscopy to confirm the formation of the isocyanate and consumption of the starting material.
-
Materials:
-
4-Bromophenylacetic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve 4-bromophenylacetic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene in a round-bottom flask.
-
Acyl Azide Formation: Cool the solution to 0 °C in an ice bath. Add DPPA (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. Causality: This step forms the mixed anhydride intermediate which is then displaced by the azide to form the acyl azide in situ.
-
Rearrangement: Slowly heat the reaction mixture to 90-100 °C. Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours). Self-Validation: The cessation of N₂ evolution is a primary indicator that the rearrangement is complete.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot and analyzing via IR spectroscopy. The disappearance of the carboxylic acid O-H stretch and the appearance of the strong isocyanate peak around 2270 cm⁻¹ confirms the conversion.
-
Workup & Purification: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though care must be taken to avoid polymerization at high temperatures.
-
The Core Reactivity: Nucleophilic Addition
The synthetic power of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=O group. This carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[11]
Formation of Ureas with Amines
The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is fundamental in the synthesis of many pharmaceuticals, including kinase inhibitors.[4][7]
Caption: Mechanism for the formation of a substituted urea.
Formation of Carbamates (Urethanes) with Alcohols
The reaction with alcohols produces carbamates (also known as urethanes). This reaction is often slower than the reaction with amines and may require a catalyst, such as a tertiary amine (e.g., DABCO) or an organotin compound, especially with less nucleophilic alcohols.[12][13]
Caption: Mechanism for the formation of a carbamate (urethane).
Field-Proven Applications
The utility of this compound spans from enhancing industrial materials to forming the core of life-saving medicines.
Materials Science: Electrolyte Additives
In the field of lithium-ion batteries, overcharging can lead to electrolyte decomposition, gas generation, and a decrease in battery safety and lifespan. This compound has been investigated as a polymerizable electrolyte additive.[1] Upon overcharge, the isocyanate group can electropolymerize on the cathode surface, forming an insulating layer that prevents further charging and enhances the safety of the battery. The bromo-benzyl group provides a stable scaffold for this functionality.
Drug Discovery: A Key Building Block for Kinase Inhibitors
The N,N'-diaryl urea moiety is a privileged scaffold in medicinal chemistry, most notably found in a class of multi-kinase inhibitors used in oncology.[14] Sorafenib, a drug used to treat kidney and liver cancer, features this core structure. This compound is an ideal reagent for synthesizing analogues of such drugs. It provides one of the aryl rings and the reactive isocyanate needed to form the urea linkage. The bromine atom can then be used in a subsequent Suzuki or other palladium-catalyzed cross-coupling reaction to introduce further molecular diversity.
Representative Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold:
This protocol demonstrates how this compound can be used to construct the core of a Sorafenib-like molecule.
-
Urea Formation: this compound is reacted with an appropriate aromatic amine (e.g., 4-aminophenol) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically fast and proceeds at room temperature to yield the N-(4-bromobenzyl)-N'-(4-hydroxyphenyl)urea intermediate.
-
Cross-Coupling: The bromine atom on the intermediate is now available for a cross-coupling reaction. For instance, a Suzuki coupling with a pyridine boronic acid derivative, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), would install the second key heterocyclic fragment common to many kinase inhibitors.
Caption: Synthetic strategy for a kinase inhibitor scaffold using this compound.
Safety and Handling: A Trustworthy Approach
As a Senior Application Scientist, I must emphasize that scientific integrity begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin. It is a skin and serious eye irritant and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1]
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Due to its moisture sensitivity, it should be handled under an inert atmosphere (Nitrogen or Argon). Use dry solvents and glassware. Syringes and cannulation techniques are recommended for transfers.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slowly adding it to a stirred solution of a high-boiling alcohol (like isopropanol) in an inert solvent.
By understanding the fundamental chemical properties, synthetic routes, reactivity, and applications of this compound, researchers can confidently and safely leverage this versatile reagent to advance their projects in both materials science and drug discovery.
References
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromophenyl isocyanate. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. MJH Life Sciences. Retrieved from [Link]
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Wikipedia. (n.d.). Curtius rearrangement. Wikimedia Foundation. Retrieved from [Link]
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Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Retrieved from [Link]
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RCSB PDB. (n.d.). Sorafenib. RCSB Protein Data Bank. Retrieved from [Link]
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ACS Publications. (2023). How To Get Isocyanate? American Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). Isocyanate. Wikimedia Foundation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phosgene-based isocyanates. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. U.S. National Library of Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. U.S. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2017). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of sorafenib. Google Patents.
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p-ANISYL)-TELLUROETHER. Rasayan Journal. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. U.S. National Library of Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. U.S. National Library of Medicine. Retrieved from [Link]
-
ACS Publications. (2006). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. American Chemical Society. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromobenzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromobenzyl isocyanate (CAS No. 302912-23-8), a versatile bifunctional organic building block. We will delve into its chemical and physical properties, synthesis and purification, core reactivity, applications, and essential safety protocols, offering field-proven insights for its effective use in research and development.
Core Properties and Structure
This compound is a valuable reagent in organic synthesis, characterized by the presence of two key functional groups: a bromine atom on the phenyl ring and a highly reactive isocyanate group attached to a methylene bridge.[1] This dual functionality allows for sequential or orthogonal chemical modifications, making it a strategic component in the construction of complex molecules.
The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. Simultaneously, the isocyanate group is a potent electrophile, readily reacting with nucleophiles to form stable linkages such as ureas and carbamates (urethanes), which are prevalent in many biologically active compounds.[2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 302912-23-8 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| Synonym | 1-Bromo-4-(isocyanatomethyl)benzene | [1] |
| Density | 1.514 g/mL at 25 °C | [1] |
| Boiling Point | 266 °C | [1] |
| Refractive Index | n20/D 1.571 | [1] |
| Storage Temperature | 2-8°C | [3] |
Chemical Structure
The structure of this compound features a p-substituted benzene ring, providing rigidity and specific stereochemical orientation to the molecule.
Caption: Core nucleophilic reactions of this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a strategic tool for chemists in various fields.
-
Drug Discovery and Medicinal Chemistry: Isocyanates are crucial building blocks for creating complex molecules with therapeutic potential. 4[2]-Bromobenzyl isocyanate can be used to introduce the 4-bromobenzyl moiety into a molecule while simultaneously forming a stable urea or carbamate linker. The bromine atom can then be used in a subsequent step for further diversification via cross-coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Materials Science: A specific application for this compound has been demonstrated in materials science, where it serves as a polymerizable electrolyte additive. Its function is to prevent overcharging in lithium-ion batteries, highlighting its utility beyond traditional organic synthesis.
[3]---
Safety, Handling, and Storage
Isocyanates as a class are potent respiratory and skin sensitizers and require strict handling protocols. 4[4]-Bromobenzyl isocyanate is classified as acutely toxic and an irritant.
Hazard Summary
| Hazard Class | Statement | GHS Code |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 |
| Skin/Eye Irritation | Causes serious eye irritation. | H319 |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 |
| Sensitization | May cause an allergic skin reaction. | H317 |
Source: Sigma-Aldrich Safety Data. [3]
Handling and PPE Protocol
A self-validating system for handling this compound involves engineering controls and appropriate PPE to eliminate exposure routes.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Respiratory Protection: An approved respirator with a filter suitable for organic vapors (e.g., type ABEK) must be used, especially when handling the material outside of a fume hood or in case of a spill. [3] * Lab Coat: A chemically resistant lab coat should be worn.
-
-
Handling: Avoid creating aerosols. Handle as a moisture-sensitive compound; use dry glassware and inert atmosphere (e.g., nitrogen or argon) for reactions.
-
Disposal: Dispose of waste in a dedicated, sealed container according to institutional and local regulations.
Storage Conditions
To ensure the integrity of the reagent, store this compound under the following conditions:
-
Temperature: 2-8°C in a refrigerator. *[3] Atmosphere: Keep the container tightly sealed under a dry, inert atmosphere (e.g., nitrogen).
-
Incompatibilities: Store away from water, acids, bases, alcohols, and strong oxidizing agents.
Spectroscopic Characterization
[5]| Technique | Expected Characteristic Signals | | :--- | :--- | | FT-IR | ~2250-2275 cm⁻¹ (strong, sharp): Asymmetric C=N=O stretch, characteristic of the isocyanate group. ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~1600, 1490 cm⁻¹: Aromatic C=C stretching. | | ¹H NMR | ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons showing an AA'BB' pattern typical of p-disubstituted benzene. ~4.5 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the isocyanate group. | | ¹³C NMR | ~135-140 ppm: Quaternary aromatic carbon attached to the CH₂ group. ~132 ppm: Aromatic carbons ortho to the bromine. ~129 ppm: Aromatic carbons meta to the bromine. ~125 ppm (variable): Carbon of the isocyanate group (-NCO). ~122 ppm: Quaternary aromatic carbon attached to the bromine. ~45 ppm: Methylene carbon (-CH₂-). | | Mass Spec (EI) | Molecular Ion (M⁺): Peaks at m/z 211 and 213 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key Fragment: Peak at m/z 170/172 corresponding to the loss of the NCO group (loss of 41 Da). |
References
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
-
Georganics. (n.d.). Benzyl isocyanate – general description and application. Retrieved from [Link]
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]
- Google Patents. (1958). US2847440A - Process for the preparation of isocyanates.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzyl isocyanate. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2016). US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Benzyl isocyanate. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
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PubChem. (n.d.). Benzyl isocyanate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Retrieved from [Link]
-
Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond in an isocyanate reaction?. Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromophenyl isocyanate - High purity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Retrieved from [Link]
-
Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 4-Bromobenzyl Isocyanate
Abstract: This technical guide provides a comprehensive overview of the synthetic routes to 4-bromobenzyl isocyanate, a key building block in the development of novel pharmaceuticals and functional materials. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the primary synthetic strategies, including phosgenation, the Curtius rearrangement, and the Hofmann rearrangement. Each method is discussed in the context of its underlying mechanism, practical execution, and the causal factors influencing experimental choices. This guide emphasizes field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility. Detailed experimental procedures, safety considerations, and characterization data are provided to support the practical application of the described methodologies.
Introduction: The Significance of this compound
This compound is a versatile bifunctional organic molecule featuring a reactive isocyanate group and a brominated aromatic ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules. The isocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively. These linkages are central to the structure of many biologically active compounds and polymer systems.
The presence of the bromine atom on the benzyl ring offers a strategic handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for drug discovery and the development of advanced materials with tailored properties. Consequently, a reliable and scalable synthesis of this compound is of paramount importance to the chemical and pharmaceutical industries.
Strategic Overview of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, safety considerations, and desired purity of the final product. The three principal strategies are:
-
Phosgenation of 4-Bromobenzylamine: This is the most direct and industrially favored approach, involving the reaction of the primary amine with phosgene or a phosgene equivalent.
-
The Curtius Rearrangement: This classic name reaction provides a phosgene-free route, proceeding through the thermal or photochemical rearrangement of a 4-bromobenzyl-containing acyl azide.
-
The Hofmann Rearrangement: Another phosgene-free alternative, this method involves the oxidative rearrangement of a 4-bromobenzyl-containing primary amide.
The following sections will delve into the mechanistic details and practical considerations of each of these synthetic pathways.
Figure 1: Overview of the primary synthetic pathways to this compound.
Phosgenation of 4-Bromobenzylamine: The Direct Approach
The reaction of primary amines with phosgene (COCl₂) or its safer solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), is the most common and efficient method for the synthesis of isocyanates.[1][2] The high reactivity of these reagents and the generally high yields make this the preferred industrial route.
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through a stepwise mechanism. The primary amine initially acts as a nucleophile, attacking the carbonyl carbon of phosgene (or its in situ generated equivalent from triphosgene) to form a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, typically facilitated by a non-nucleophilic base, yields the final isocyanate product.
Figure 2: Simplified mechanism of isocyanate formation via phosgenation.
Causality in Experimental Design:
-
Choice of Phosgene Equivalent: Triphosgene is favored in a laboratory setting over the highly toxic and gaseous phosgene.[3] It is a stable, crystalline solid that can be handled with greater ease, though it still requires stringent safety precautions as it can decompose to phosgene.
-
Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene are essential to prevent the hydrolysis of the phosgene equivalent and the isocyanate product.
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Temperature Control: The initial reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the phosgene equivalent. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 4-Bromobenzylamine (Starting Material)
A reliable supply of high-purity 4-bromobenzylamine is crucial. While commercially available, it can be synthesized from 4-bromobenzyl bromide.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve 4-bromobenzyl bromide in an appropriate solvent. | 4-bromobenzyl bromide, Ethanol | Solubilization of the starting material. |
| 2 | Add a source of ammonia. | Aqueous ammonium hydroxide | Nucleophilic substitution of the bromide with ammonia. |
| 3 | Heat the reaction mixture in a sealed vessel. | 130 °C, 12 hours, Autoclave | To drive the reaction to completion. |
| 4 | Cool the reaction mixture and perform a work-up. | Cool to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. | Isolation of the crude product. |
| 5 | Purify the product. | Column chromatography or distillation under reduced pressure. | To obtain pure 4-bromobenzylamine. |
Protocol 3.2.2: Synthesis of this compound via Phosgenation
This protocol is adapted from general procedures for the synthesis of isocyanates from primary amines using triphosgene.[3][5]
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve triphosgene in anhydrous dichloromethane under an inert atmosphere (e.g., argon). | Triphosgene (0.37 eq.), Anhydrous DCM | Preparation of the phosgenating agent. |
| 2 | Cool the solution to 0 °C. | Ice bath | To control the initial exothermic reaction. |
| 3 | Slowly add a solution of 4-bromobenzylamine and triethylamine in anhydrous dichloromethane. | 4-Bromobenzylamine (1.0 eq.), Triethylamine (2.1 eq.), Anhydrous DCM | Gradual addition of the amine and base to the phosgenating agent. |
| 4 | Allow the reaction to warm to room temperature and stir for several hours. | Room temperature, 2-4 hours | To ensure complete conversion to the isocyanate. |
| 5 | Filter the reaction mixture. | Buchner funnel | To remove the triethylamine hydrochloride salt. |
| 6 | Concentrate the filtrate under reduced pressure. | Rotary evaporator | To remove the solvent. |
| 7 | Purify the crude product. | Vacuum distillation | To obtain pure this compound. |
The Curtius Rearrangement: A Phosgene-Free Alternative
The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates, thereby providing a phosgene-free route to this compound.[6][7] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide.[8]
Mechanistic Insights
The key step in the Curtius rearrangement is the concerted migration of the alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas. This rearrangement occurs with retention of configuration at the migrating center. The resulting isocyanate can be isolated or trapped in situ with a nucleophile.[6]
Figure 3: The Curtius rearrangement pathway to this compound.
Practical Implementation
The primary challenge in this route is the synthesis and handling of the acyl azide intermediate, which can be explosive. The starting material for this sequence is 4-bromophenylacetic acid.
Protocol 4.2.1: Synthesis of 4-Bromophenylacetic Acid
This precursor can be prepared from 4-bromobenzyl bromide.[9]
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | React 4-bromobenzyl bromide with sodium cyanide. | 4-bromobenzyl bromide, Sodium cyanide, Ethanol/Water | To form 4-bromophenylacetonitrile via nucleophilic substitution. |
| 2 | Hydrolyze the resulting nitrile. | Sodium hydroxide, Water, Heat | To convert the nitrile to the corresponding carboxylic acid. |
| 3 | Acidify the reaction mixture. | Hydrochloric acid | To protonate the carboxylate and precipitate the product. |
| 4 | Isolate and purify the product. | Filtration, Recrystallization | To obtain pure 4-bromophenylacetic acid. |
Protocol 4.2.2: Curtius Rearrangement to this compound
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Convert 4-bromophenylacetic acid to the corresponding acyl chloride. | 4-bromophenylacetic acid, Thionyl chloride or Oxalyl chloride | To activate the carboxylic acid for azidation. |
| 2 | React the acyl chloride with sodium azide in a suitable solvent. | Acyl chloride, Sodium azide, Acetone or THF | To form the acyl azide intermediate. Caution: Acyl azides can be explosive. |
| 3 | Heat the solution of the acyl azide in an inert, high-boiling solvent. | Toluene or Diphenyl ether, Heat | To induce the rearrangement to the isocyanate with the loss of nitrogen gas. |
| 4 | Purify the product. | Vacuum distillation | To isolate the this compound. |
The Hofmann Rearrangement: An Amide-Based Approach
The Hofmann rearrangement offers another phosgene-free pathway to isocyanates, starting from a primary amide. The reaction involves the treatment of the amide with bromine in a basic solution.[8]
Mechanistic Overview
The reaction proceeds through a multi-step mechanism involving the formation of an N-bromoamide, which is then deprotonated to form an anion. This anion undergoes rearrangement with the expulsion of the bromide ion to form the isocyanate intermediate. In aqueous basic conditions, the isocyanate is often hydrolyzed to the corresponding primary amine with one less carbon atom. However, under anhydrous conditions, the isocyanate can be isolated.
Figure 4: The Hofmann rearrangement pathway to this compound.
Synthetic Considerations
The starting material for this route is 4-bromophenylacetamide, which can be prepared from 4-bromophenylacetic acid.
Protocol 5.2.1: Hofmann Rearrangement to this compound
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Prepare 4-bromophenylacetamide from 4-bromophenylacetic acid. | Standard amidation procedures (e.g., via the acyl chloride with ammonia). | Synthesis of the starting amide. |
| 2 | Treat the amide with bromine and a strong base in a non-aqueous solvent. | 4-bromophenylacetamide, Bromine, Sodium methoxide in methanol | Formation of the N-bromoamide and subsequent rearrangement to the isocyanate. |
| 3 | Isolate the isocyanate from the reaction mixture. | Extraction and vacuum distillation | Purification of the final product. |
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Ideal Application |
| Phosgenation | High yields, readily available starting materials, scalable.[1] | Use of highly toxic and corrosive reagents (phosgene or its equivalents).[1] | Large-scale industrial production. |
| Curtius Rearrangement | Phosgene-free, mild reaction conditions for the rearrangement step.[6] | Use of potentially explosive azide intermediates, multi-step synthesis of the acyl azide. | Laboratory-scale synthesis where phosgene use is restricted. |
| Hofmann Rearrangement | Phosgene-free, readily available starting materials. | Can have variable yields, potential for side reactions, often leads to the amine in aqueous conditions. | Situations where the corresponding amide is readily accessible and a one-carbon degradation is acceptable if the amine is the desired product. |
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 266 °C (lit.) |
| Density | 1.514 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.571 (lit.) |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm. The benzylic protons (CH₂) should appear as a singlet around δ 4.5-4.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the isocyanate carbon. The isocyanate carbon is typically found in the range of δ 120-130 ppm.
-
FTIR: The most characteristic feature in the infrared spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) which appears around 2250-2275 cm⁻¹.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Isocyanates are known respiratory and skin sensitizers.[1] Inhalation can cause severe respiratory irritation and may lead to asthma-like symptoms. Skin contact can cause irritation and allergic reactions.
-
Reactivity: It is moisture-sensitive and will react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. This can lead to pressure buildup in sealed containers.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For operations with a higher risk of exposure, a respirator may be necessary.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the phosgenation of 4-bromobenzylamine being the most direct and scalable method. The Curtius and Hofmann rearrangements offer viable phosgene-free alternatives, which may be preferable for certain laboratory applications despite their own inherent challenges. The choice of synthetic strategy should be guided by a careful consideration of the scale of the reaction, available resources, and safety infrastructure. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate.
References
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
ACS Omega. (n.d.). How To Get Isocyanate? ACS Publications. Retrieved from [Link]
-
Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Retrieved from [Link]
-
ACS Publications. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Retrieved from [Link]
-
PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2023). Challenges and recent advances in bio-based isocyanate production. Retrieved from [Link]
- Google Patents. (n.d.). The chemical synthesis method of aryl isocyanate.
-
ACS Publications. (n.d.). A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and recent advances in bio-based isocyanate production. Retrieved from [Link]
-
Reddit. (n.d.). Workup for isocyante synthesis from triphoagene? Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
-
ResearchGate. (n.d.). Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic isocyanates.
-
Shaalaa.com. (2017). Write a Short Note on Hoffmann Bromamide Degradation. Retrieved from [Link]
-
BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]
-
Justia Patents. (n.d.). Method for the purification of isocyanates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]
-
KIET. (n.d.). Chemistry And Technology Of Isocyanates. Retrieved from [Link]
-
YouTube. (2025). Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
Pediaa.Com. (2020). Difference Between Hofmann and Curtius Rearrangement. Retrieved from [Link]
-
YouTube. (2024). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. Retrieved from [Link]
-
PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
-
Organic & Biomolecular Chemistry. (n.d.). Innovations in isocyanate synthesis for a sustainable future. Retrieved from [Link]
-
Filo. (n.d.). Solution For , Amines, Hofmann Bromamide Degradation reaction... Retrieved from [Link]
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Introduction: The Versatile Role of 4-Bromobenzyl Isocyanate in Modern Synthesis
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4-Bromobenzyl isocyanate IUPAC name and synonyms
An In-depth Technical Guide to 4-Bromobenzyl Isocyanate for Advanced Research Applications
Introduction
This compound is a versatile bifunctional reagent that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its unique structure, featuring a reactive isocyanate group and a synthetically adaptable brominated aromatic ring, makes it a valuable building block for creating complex molecular architectures. This guide provides an in-depth analysis of this compound, from its fundamental chemical properties to its practical applications, with a focus on the underlying principles that guide its use in a research setting. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently incorporate this reagent into their synthetic workflows.
Chemical Identity and Nomenclature
Correctly identifying a chemical reagent is the foundational step for reproducible science. This compound is known by several names, and understanding its formal nomenclature is crucial for accurate literature searching and regulatory compliance.
-
IUPAC Name : The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-4-(isocyanatomethyl)benzene [1]. This name precisely describes the molecular structure: a benzene ring substituted with a bromo group at position 1 and an isocyanatomethyl group at position 4.
-
Common Name : In laboratory and commercial contexts, it is most frequently referred to as This compound [2].
-
Synonyms : Other identifiers include 1-Bromo-4-(isocyanatomethyl)benzene and 4-bromobenzylisocyanate[2].
-
CAS Number : The Chemical Abstracts Service registry number is 302912-23-8 , a unique identifier that is essential for unambiguous database searches and procurement[2].
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for designing experiments, ensuring safety, and achieving desired outcomes. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [2] |
| Appearance | Colorless liquid (typical) | Assumed from properties |
| Boiling Point | 266 °C (lit.) | |
| Density | 1.514 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.571 (lit.) |
These properties indicate a relatively non-volatile liquid at room temperature, which simplifies handling compared to more volatile isocyanates. Its high boiling point suggests that purification by distillation should be performed under vacuum to prevent thermal decomposition.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
Nucleophilic Addition Reactions
The primary mode of reaction for isocyanates is nucleophilic addition. Common nucleophiles include alcohols, amines, and water, leading to the formation of carbamates (urethanes), ureas, and unstable carbamic acids, respectively. The general mechanism involves the attack of the nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen atom[3].
Caption: General reaction of this compound with a primary amine.
-
Reaction with Amines to Form Ureas : This is typically a rapid and exothermic reaction that proceeds readily at room temperature without a catalyst. The resulting urea linkage is exceptionally stable, a feature leveraged in the synthesis of polymers and biologically active molecules.
-
Reaction with Alcohols to Form Carbamates (Urethanes) : This reaction is generally slower than the reaction with amines and often requires heating or catalysis[4]. Lewis acids and bases, such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts that accelerate urethane formation[5]. The choice of catalyst can be critical; for instance, tin catalysts are highly effective but may not be suitable for biomedical applications due to toxicity concerns.
Key Applications in Research and Development
Materials Science: Electrolyte Additives in Lithium-Ion Batteries
A notable application of this compound is as a polymerizable electrolyte additive to provide overcharge protection in lithium-ion batteries. During an overcharge event, the reagent can electropolymerize on the cathode surface. This polymer layer acts as an insulating barrier, preventing further current flow and mitigating the risks of thermal runaway and cell degradation. The benzyl group provides a flexible spacer, while the bromo-substituent can be used for further functionalization or to tune the electrochemical properties of the resulting polymer film.
Drug Development and Medicinal Chemistry
In drug discovery, the isocyanate moiety serves as a reactive handle for covalently modifying proteins or for linking different molecular fragments. The reaction of this compound with amine or hydroxyl groups on amino acid side chains (e.g., lysine, serine, tyrosine) can be used to form stable bioconjugates[6]. The bromobenzyl portion of the molecule can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce additional complexity, a strategy often employed in the synthesis of chemical probes and potential therapeutic agents.
Experimental Protocol: Synthesis of a Disubstituted Urea
This section provides a detailed, self-validating protocol for the reaction of this compound with a primary amine to form a disubstituted urea. This procedure is representative of the most common class of reactions for this reagent.
Objective: To synthesize N-(4-bromobenzyl)-N'-(phenyl)urea.
Causality: The selection of a primary aromatic amine (aniline) demonstrates a standard, high-yielding reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness towards the reactants and its ability to dissolve both starting materials and the product, facilitating a homogeneous reaction. The reaction is run at room temperature as the formation of urea from an isocyanate and an amine is typically rapid and does not require heating.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Step-by-Step Methodology:
-
Preparation: To a 100 mL round-bottom flask dried in an oven and cooled under a stream of nitrogen, add aniline (1.0 equivalent).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent) to the flask and stir until the aniline is fully dissolved.
-
Reactant Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at room temperature over 5-10 minutes.
-
Scientist's Note: A slow, dropwise addition is crucial to control the exotherm of the reaction, especially on a larger scale.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Typically, the reaction is complete within 1-2 hours.
-
Work-up and Isolation: Upon completion, the product often precipitates from the DCM. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo until precipitation occurs.
-
Purification: Wash the filtered solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials. The product is typically obtained in high purity without the need for column chromatography.
-
Characterization: Dry the white solid product under high vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of a disubstituted urea.
Safety and Handling
Isocyanates are potent respiratory sensitizers and irritants. Proper handling is essential to ensure laboratory safety.
-
Hazard Classifications : this compound is classified as an acute toxicant (dermal, inhalation, and oral routes) and can cause skin and eye irritation, as well as skin and respiratory sensitization.
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling : All manipulations should be conducted in a well-ventilated chemical fume hood. Isocyanates are moisture-sensitive; exposure to water or atmospheric moisture will lead to the formation of insoluble polyureas and the release of CO₂ gas. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and refrigerated (2-8°C).
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves (or other appropriate chemical-resistant gloves), a lab coat, and chemical safety goggles. For operations with a higher risk of aerosol generation, a face shield and a respirator with a suitable cartridge may be necessary.
References
-
PubChemLite. (n.d.). This compound (C8H6BrNO). Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). 4-Bromophenyl isocyanate. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC. Retrieved January 26, 2026, from [Link]
-
EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved January 26, 2026, from [Link]
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved January 26, 2026, from [Link]
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Methodological & Application
4-Bromobenzyl Isocyanate: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Importance of 4-Bromobenzyl Isocyanate
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable reagent, prized for its dual reactivity that enables both the facile formation of key functional groups and the introduction of a handle for further molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a cornerstone in their synthetic endeavors. We will delve into its fundamental chemical properties, provide detailed, field-proven protocols for its application in the synthesis of ureas and carbamates, and explore its utility in the construction of biologically active molecules, supported by authoritative references.
Chemical Profile and Physical Properties
This compound, with the linear formula BrC₆H₄CH₂NCO, is an organic building block that features a reactive isocyanate group attached to a benzyl scaffold, which is further substituted with a bromine atom at the para position[1]. This unique combination of functional groups underpins its synthetic versatility.
| Property | Value | Reference |
| CAS Number | 302912-23-8 | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| Density | 1.514 g/mL at 25 °C | [1] |
| Boiling Point | 266 °C | [1] |
| Refractive Index | n20/D 1.571 | [1] |
| Storage Temperature | 2-8°C | [1] |
The isocyanate group is a highly electrophilic moiety, readily undergoing nucleophilic attack at the central carbon atom. The benzyl spacer provides a degree of conformational flexibility, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the diversification of the molecular scaffold.
Core Applications: Synthesis of Ureas and Carbamates
The primary application of this compound lies in its reaction with nucleophiles to form stable urea and carbamate linkages, which are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds[2][3].
The Nucleophilic Addition Mechanism
The fundamental reaction mechanism involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a urea or carbamate, respectively.
Caption: General mechanism for urea formation.
Experimental Protocol 1: Synthesis of N-(4-Bromobenzyl)-N'-aryl/alkyl Ureas
This protocol provides a general procedure for the synthesis of substituted ureas from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere of nitrogen or argon.
-
To this stirred solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, the urea product often precipitates from the reaction mixture. If so, the solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or silica gel column chromatography.
Caption: Workflow for the synthesis of ureas.
Experimental Protocol 2: Synthesis of 4-Bromobenzyl Carbamates
This protocol outlines a general procedure for the synthesis of carbamates from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol of choice (primary or secondary)
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Reflux condenser (if heating is required)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous toluene or THF under an inert atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%) to the solution.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture at room temperature.
-
The reaction may be sluggish at room temperature, particularly with secondary or sterically hindered alcohols. If necessary, gently heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude carbamate product can then be purified by silica gel column chromatography or recrystallization.
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
The bi-aryl urea motif is a prominent feature in many kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib, which are used in cancer therapy[2][3][4]. This compound serves as an excellent starting material for the synthesis of analogues of these important drugs. The urea linkage is crucial for binding to the kinase active site, while the 4-bromophenyl moiety provides a vector for diversification through palladium-catalyzed cross-coupling reactions.
Case Study: Synthesis of a Sorafenib Analogue Intermediate
The synthesis of Sorafenib and its analogues often involves the coupling of an aniline derivative with an appropriate isocyanate[3][4]. By using this compound, a library of potential kinase inhibitors can be generated by varying the aniline component and subsequently modifying the bromo-substituent.
Caption: Strategy for kinase inhibitor synthesis.
Further Transformations: The Versatility of the Bromine Handle
The presence of the bromine atom on the aromatic ring of the products derived from this compound opens up a vast chemical space for further synthetic modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for introducing a wide range of substituents at this position, allowing for the fine-tuning of the pharmacological properties of the target molecules[5].
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: Isocyanates are potent respiratory and skin sensitizers and can cause severe irritation upon contact. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to amines and carbon dioxide. This can lead to pressure buildup in sealed containers. Store this compound in a tightly sealed container under a dry, inert atmosphere and in a cool, dry place[1].
-
Spills and Waste Disposal: Small spills can be neutralized by covering with an absorbent material and treating with a decontaminating solution (e.g., a mixture of water, ammonia, and isopropanol). All waste containing isocyanates should be treated with a neutralizing solution before disposal according to institutional guidelines.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering a reliable method for the introduction of urea and carbamate functionalities. Its dual reactivity, combining the electrophilicity of the isocyanate group with the potential for further elaboration via the bromo-substituent, makes it a powerful tool for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols and insights provided in this application note are intended to empower researchers to effectively and safely utilize this reagent in their synthetic campaigns, accelerating the development of novel chemical entities with potential therapeutic applications.
References
-
Choi, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 634-638. [Link]
-
Safe Work Australia. (2015). Guide for handling Isocyanates. [Link]
-
Ruiz, J. C., et al. (2016). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 21(11), 1479. [Link]
- Google Patents. (2014). Process for the preparation of regorafenib and its crystalline forms.
-
D'Alpaos, M., et al. (2017). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Soft Matter, 13(3), 500-509. [Link]
-
Kikelj, D., et al. (2011). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 16(8), 7045-7063. [Link]
-
Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond in an isocyanate reaction?. [Link]
-
Ruiz, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11980-12054. [Link]
-
Pathak, R. B., & Kumar, A. (2016). A practical and efficient method for synthesis of sorafenib and regorafenib. Synthetic Communications, 46(10), 863-870. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing 4-Bromobenzyl Isocyanate for Enhanced Peptide Labeling in Mass Spectrometry
Introduction: The Imperative for Robust Peptide Labeling in Modern Proteomics
Mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale identification and quantification of proteins in complex biological samples.[1] A critical aspect of many quantitative proteomic workflows is the chemical labeling of peptides, which facilitates accurate relative and absolute quantification.[2] Isotopic and isobaric labeling strategies, in particular, have revolutionized our ability to compare protein expression levels across multiple samples with high precision and throughput.[3]
The choice of labeling reagent is paramount and is dictated by several factors, including reaction efficiency, specificity, the mass shift induced, and the fragmentation characteristics of the labeled peptide. An ideal reagent should react quantitatively and specifically with target functional groups under mild conditions, introduce a unique mass signature for unambiguous identification, and ideally, enhance ionization and produce predictable fragmentation patterns to aid in peptide sequencing and quantification.
This application note introduces 4-Bromobenzyl isocyanate as a versatile and effective labeling reagent for primary amines (N-terminus and lysine side chains) in peptides for mass spectrometric analysis. The bromobenzyl moiety offers several advantages, including a significant and unique mass shift due to the presence of the bromine atom, which exists as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. This isotopic signature provides a readily identifiable pattern in the mass spectrum, aiding in the confident identification of labeled peptides. Furthermore, the hydrophobicity of the tag can improve reversed-phase chromatographic separation.
Herein, we provide a detailed protocol for the use of this compound in peptide labeling, discuss the underlying chemistry, and explore its applications in quantitative proteomics.
Chemical Principle: The Reaction of this compound with Peptides
The labeling chemistry is based on the nucleophilic addition of a primary amine to the highly electrophilic isocyanate group. Under neutral to slightly basic conditions, the non-protonated primary amine of the peptide's N-terminus and the ε-amino group of lysine residues attack the carbonyl carbon of the isocyanate, forming a stable urea linkage.[4]
The reaction is typically rapid and proceeds to completion under mild conditions, minimizing the risk of sample degradation or unwanted side reactions. The primary sites of labeling are the N-terminal α-amino group and the ε-amino group of lysine residues. While other nucleophilic side chains (e.g., tyrosine, serine, cysteine) could potentially react, the reactivity of primary amines with isocyanates is significantly higher, especially at neutral pH.
Caption: Chemical reaction of this compound with a peptide.
Quantitative Data at a Glance
| Parameter | Value | Reference/Note |
| Reagent Name | This compound | |
| Chemical Formula | C₈H₆BrNO | [5] |
| Molecular Weight (Average) | 212.04 Da | [5] |
| Monoisotopic Mass Shift | ~210.9633 Da | Calculated |
| Target Functional Group | Primary amines (N-terminus, Lysine ε-NH₂) | [4] |
| Resulting Linkage | Urea | |
| Isotopic Signature | 79Br (~50.7%) and 81Br (~49.3%) |
Experimental Protocol: Labeling Peptides with this compound
This protocol is designed for the labeling of purified peptide samples obtained from proteolytic digestion of proteins.
Materials and Reagents
-
Lyophilized peptide sample
-
This compound (98% purity or higher)
-
Acetonitrile (ACN), LC-MS grade
-
Dimethylformamide (DMF), anhydrous
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Hydroxylamine hydrochloride, 5% (w/v) in water (for quenching)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
Ultrapure water
Step-by-Step Methodology
-
Peptide Sample Preparation:
-
Resuspend the lyophilized peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5). The final peptide concentration should be in the range of 1-5 mg/mL.
-
-
Labeling Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. This solution should be prepared fresh immediately before use due to the reactivity of the isocyanate group with moisture.
-
-
Labeling Reaction:
-
Add the this compound solution to the peptide sample at a 10-fold molar excess relative to the total number of primary amines (N-termini and lysines).
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour with occasional mixing. For peptides that are difficult to label, the incubation time can be extended to 2 hours.
-
-
Quenching the Reaction:
-
To quench any unreacted this compound, add 10 µL of 5% hydroxylamine hydrochloride solution to the reaction mixture.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample by adding formic acid to a final concentration of 0.1% to bring the pH to < 3.
-
Desalt and purify the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides with 50% ACN, 0.1% FA.
-
Lyophilize the purified labeled peptides and store them at -20°C until LC-MS/MS analysis.
-
Caption: Experimental workflow for peptide labeling.
Mass Spectrometry Analysis
Expected Mass Shift
The addition of a this compound tag to a primary amine results in a monoisotopic mass increase of approximately 210.9633 Da . Due to the natural isotopic distribution of bromine, labeled peptides will appear as a characteristic doublet in the mass spectrum, with peaks separated by approximately 2 Da and a near 1:1 intensity ratio. This unique isotopic signature is a powerful tool for distinguishing labeled peptides from the unlabeled population.
LC-MS/MS Parameters
-
Column: A C18 reversed-phase column is suitable for separating the labeled peptides.
-
Mobile Phases:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A standard gradient from 5% to 40% B over 60 minutes is a good starting point.
-
MS1 Settings: Acquire high-resolution full scan data to observe the characteristic bromine isotopic pattern.
-
MS2 Settings: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
Fragmentation of Labeled Peptides
In addition to the expected b- and y-type fragment ions from the peptide backbone, peptides labeled with this compound are expected to produce a characteristic reporter ion.[6] Based on the fragmentation of similar brominated derivatizing agents, a prominent fragment ion corresponding to the 4-bromobenzyl cation (C₇H₆Br⁺) with a monoisotopic mass of approximately 168.9683 Da is anticipated. This reporter ion can be used in targeted analyses to trigger MS/MS scans of potentially labeled peptides.
Applications
The use of this compound for peptide labeling is applicable to a wide range of quantitative proteomic studies:
-
Relative Quantification: By using isotopically light (natural abundance) and heavy (e.g., ¹³C or ¹⁵N labeled) versions of this compound, this reagent can be used for relative quantification of protein expression between two or more samples.
-
Targeted Proteomics: The unique mass shift and the potential for a characteristic reporter ion make this labeling strategy suitable for targeted proteomics assays, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to quantify specific proteins of interest with high sensitivity and selectivity.[7]
-
Post-Translational Modification (PTM) Analysis: This labeling approach can be used to quantify changes in the abundance of specific PTMs, provided the modification does not interfere with the labeling reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive reagent (hydrolyzed) - Suboptimal pH - Insufficient reagent | - Prepare fresh this compound solution immediately before use. - Ensure the pH of the reaction buffer is between 8.0 and 8.5. - Increase the molar excess of the labeling reagent. |
| Multiple Labeling of a Single Peptide | - High concentration of lysine residues | - This is expected for lysine-containing peptides. The number of labels should correspond to the number of primary amines. |
| No Labeled Peptides Detected | - Incomplete reaction - Loss of sample during cleanup | - Optimize reaction time and temperature. - Ensure proper conditioning and elution from the SPE cartridge. |
| Poor Fragmentation | - Low peptide abundance - Suboptimal collision energy | - Increase the amount of sample injected. - Optimize the collision energy for the specific instrument and peptide. |
Conclusion
This compound is a promising reagent for the chemical labeling of peptides in mass spectrometry-based proteomics. Its high reactivity towards primary amines, the significant and unique mass shift it imparts, and the characteristic bromine isotopic signature make it a valuable tool for both discovery and targeted proteomic analyses. The straightforward labeling protocol and the potential for enhanced chromatographic separation and fragmentation analysis offer researchers a robust method to improve the accuracy and confidence of their quantitative proteomic data.
References
-
Agilent Technologies. (n.d.). Peptide Mapping for Biopharmaceutical Characterization. Retrieved from [Link]
- Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
- Gallien, S., Duriez, E., Crone, C., Kellmann, M., Moehring, T., & Domon, B. (2012). Targeted proteomic quantification on a Q Exactive mass spectrometer. Molecular & Cellular Proteomics, 11(12), 1709-1723.
- Korepp, C., et al. (2007). This compound versus benzyl isocyanate-New film-forming electrolyte additives and overcharge protection additives for lithium ion batteries. Journal of Power Sources, 174(2), 637-642.
- Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265-272.
- Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.
- Paša-Tolić, L., et al. (2004). High throughput proteomics using Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(2), 209-220.
- Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Olsen, J. V. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry, 75(8), 1895-1904.
- Turecek, F., & Havlas, Z. (2000). Chemistry of peptide ions in the gas phase. Journal of Mass Spectrometry, 35(11), 1269-1294.
- Wu, S. L., & Karger, B. L. (2007). A new approach to the analysis of post-translational modifications of proteins by liquid chromatography/mass spectrometry. Journal of Proteome Research, 6(11), 4165-4175.
- Yates, J. R., McCormack, A. L., & Eng, J. (1996). Mining genomes with mass spectrometry. Analytical Chemistry, 68(17), 534A-540A.
- Zhang, H., Yi, E. C., Li, X. J., & Aebersold, R. (2005). High throughput quantitative analysis of serum proteins using isotope-coded affinity tags.
- Zybailov, B., Mosley, A. L., Sardiu, M. E., Coleman, M. K., Florens, L., & Washburn, M. P. (2006). Statistical analysis of membrane proteome expression changes in Saccharomyces cerevisiae. Journal of Proteome Research, 5(9), 2339-2347.
Sources
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-溴苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome | bioRxiv [biorxiv.org]
The Dual-Functionality of 4-Bromobenzyl Isocyanate: A Versatile Tool in Advanced Polymer Chemistry
Introduction: Unlocking Advanced Polymer Architectures
In the landscape of polymer chemistry, the quest for materials with precisely controlled architectures and tailored functionalities is paramount. 4-Bromobenzyl isocyanate emerges as a uniquely powerful building block for researchers in materials science and drug development. Its strategic design incorporates two distinct and highly valuable reactive sites: a highly electrophilic isocyanate group (-NCO) and a stable yet reactive bromobenzyl moiety. This dual-functionality allows for a multi-stage approach to polymer synthesis and modification, enabling the creation of complex macromolecules, functional surfaces, and advanced biomaterials.
The isocyanate group provides a gateway for efficient covalent linkage to a wide array of nucleophiles, most notably hydroxyl and amine groups, forming stable urethane and urea bonds, respectively. This reaction is often categorized as a "click" reaction due to its high efficiency and specificity.[1] Concurrently, the bromobenzyl group serves as a versatile anchor for subsequent chemical transformations. The benzylic bromine is an excellent initiator for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), while the aryl bromide is a classic substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3][4]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices. We will delve into its use in post-polymerization modification, surface functionalization for creating polymer brushes, and as a platform for advanced chemical transformations.
Part 1: Post-Polymerization Modification of Hydroxyl-Functionalized Polymers
One of the most direct applications of this compound is the functionalization of existing polymers. By reacting it with polymers bearing pendant hydroxyl groups (e.g., poly(2-hydroxyethyl methacrylate) [PHEMA] or polyethylene glycol [PEG]), one can quantitatively introduce the bromobenzyl moiety onto the polymer backbone.[5] This process transforms a simple polymer into a versatile macroinitiator or a scaffold for further functionalization.
The core of this application lies in the highly efficient reaction between the isocyanate and the hydroxyl groups, forming a stable carbamate (urethane) linkage. This reaction typically proceeds with high conversion under mild conditions, often requiring a catalyst like dibutyltin dilaurate (DBTDL) to ensure completion.
Workflow for Post-Polymerization Modification
Caption: Workflow for functionalizing a hydroxyl-containing polymer.
Detailed Protocol: Functionalization of Poly(2-hydroxyethyl methacrylate) (PHEMA)
Objective: To introduce bromobenzyl functional groups onto a PHEMA backbone.
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA), Mn = 10,000 g/mol , PDI = 1.2
-
This compound (98%)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Preparation: In a flame-dried Schlenk flask, dissolve 1.0 g of PHEMA (containing approx. 7.7 mmol of -OH groups) in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Reagent Addition: In a separate vial, dissolve 1.80 g (8.5 mmol, 1.1 equivalents) of this compound in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring PHEMA solution at room temperature.
-
Catalysis: Add 1-2 drops (approx. 20 mg) of DBTDL to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitoring: The reaction can be monitored by FTIR by observing the disappearance of the broad -OH stretch (around 3400 cm⁻¹) and the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.
-
Purification: Once the reaction is complete, precipitate the polymer solution by slowly adding it to 500 mL of vigorously stirring hexane.
-
Isolation: Collect the white polymer precipitate by vacuum filtration. Wash the polymer thoroughly with fresh hexane to remove unreacted reagents and catalyst.
-
Drying: Dry the functionalized polymer in a vacuum oven at 40°C overnight.
Self-Validation:
-
FTIR Spectroscopy: Confirm the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
¹H NMR Spectroscopy: Compare the spectra of the starting PHEMA and the final product. New aromatic peaks from the bromobenzyl group should appear between 7.2-7.6 ppm, and a new peak for the benzylic CH₂ should appear around 4.5 ppm.
-
Gel Permeation Chromatography (GPC): Ensure that the molecular weight distribution of the polymer has not significantly changed, indicating no cross-linking or degradation has occurred.
| Parameter | Starting PHEMA | Functionalized Polymer (Expected) |
| Mn ( g/mol ) | 10,000 | ~25,000 |
| PDI | 1.2 | ~1.2-1.3 |
| -OH Peak (FTIR) | ~3400 cm⁻¹ (Broad) | Absent or significantly reduced |
| -NCO Peak (FTIR) | N/A | Absent |
| Aromatic Protons (¹H NMR) | Absent | ~7.2-7.6 ppm |
Part 2: Surface Modification and Synthesis of Polymer Brushes
This compound is an exceptional molecule for modifying surfaces (e.g., silicon wafers, nanoparticles) to create "polymer brushes"—arrays of polymer chains densely grafted to a surface.[6][7] Such surfaces have applications ranging from biocompatible coatings to sensors.[6] The dual-functionality of the molecule allows for both "grafting to" and "grafting from" approaches.
Application 2A: "Grafting To" via Isocyanate Reaction
In this approach, a pre-synthesized polymer with a reactive end-group (e.g., a hydroxyl-terminated polymer) is attached to a surface functionalized with this compound. However, a more direct use of the isocyanate is to first functionalize a hydroxyl-bearing surface (like SiO₂) and then use the introduced bromine for a subsequent reaction. The primary utility of the isocyanate here is to form a robust covalent link to the substrate.
Application 2B: "Grafting From" via Surface-Initiated ATRP
This is a more powerful application. The isocyanate group is first used to anchor the molecule to a hydroxylated surface. The covalently attached bromobenzyl group then serves as a surface-bound initiator for Atom Transfer Radical Polymerization (ATRP).[3][8][9][10] This method allows for the growth of dense, well-defined polymer brushes directly from the surface.
Caption: Workflow for "grafting from" via Surface-Initiated ATRP.
Detailed Protocol: "Grafting From" Polystyrene Brushes on a Silicon Wafer
Objective: To grow polystyrene brushes from a silicon wafer surface functionalized with this compound.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄/H₂O₂ mix - EXTREME CAUTION )
-
Anhydrous toluene
-
This compound
-
Styrene monomer (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anisole (solvent for polymerization)
Procedure:
-
Surface Hydroxylation: Clean silicon wafers by sonicating in acetone and ethanol. Dry under N₂. Immerse in Piranha solution (3:1 conc. H₂SO₄:30% H₂O₂) for 30 minutes to create surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive). Rinse extensively with deionized water and dry.
-
Initiator Anchoring: Place the hydroxylated wafers in a solution of this compound (2% v/v) in anhydrous toluene. Let the reaction proceed overnight at room temperature under N₂.
-
Washing: Remove the wafers and sonicate sequentially in fresh toluene and ethanol to remove any physisorbed initiator. Dry under N₂.
-
SI-ATRP Setup: In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol). Seal the flask and purge with N₂. Add degassed styrene (2.28 mL, 20 mmol) and degassed anisole (2.0 mL) via syringe. Stir until the catalyst complex forms (a colored solution).
-
Polymerization: Place the initiator-functionalized wafers into the reaction flask. The polymerization is typically run at 90-110°C for a time determined by the desired brush thickness (e.g., 4-24 hours).
-
Termination and Cleaning: Cool the flask, expose it to air to quench the polymerization, and remove the wafers. Thoroughly wash the wafers with toluene and ethanol to remove any non-grafted polymer. Dry under N₂.
Self-Validation:
-
Contact Angle Measurement: The contact angle of water should increase significantly after initiator immobilization and again after polystyrene brush growth, indicating increasing surface hydrophobicity.
-
Ellipsometry: Measure the thickness of the dry polymer brush layer. Thickness should increase with polymerization time.
-
Atomic Force Microscopy (AFM): Image the surface to assess the smoothness and uniformity of the polymer brush coating.
Part 3: Advanced Functionalization via the Aryl Bromide
The true elegance of using this compound lies in the latent functionality of the aryl bromide. Once the polymer is synthesized or the surface is modified, the bromine atom becomes a reactive site for a host of powerful chemical reactions, most notably the Suzuki-Miyaura cross-coupling.[2][4][11] This allows for the introduction of a vast range of new chemical moieties, such as phenyl groups (to increase hydrophobicity), conjugated segments (for electronic applications), or biotinylated groups (for biosensors).
Detailed Protocol: Suzuki Coupling on a Functionalized Polymer
Objective: To replace the bromine atoms on the PHEMA-g-bromobenzyl polymer with phenyl groups.
Materials:
-
PHEMA-g-bromobenzyl (from Part 1)
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
DMF/Water solvent mixture
Procedure:
-
Setup: In a round-bottom flask, dissolve 500 mg of the bromo-functionalized polymer in 15 mL of a 4:1 DMF/water mixture.
-
Reagents: Add phenylboronic acid (1.5 equivalents per bromine unit), K₂CO₃ (3 equivalents per bromine unit), and Pd(PPh₃)₄ (0.05 equivalents per bromine unit).
-
Reaction: Degas the mixture with N₂ for 20 minutes, then heat to 80-90°C and stir under N₂ for 24 hours.
-
Purification: Cool the reaction, dilute with DMF, and precipitate into a suitable non-solvent like methanol or water. The choice of precipitation solvent may need optimization.
-
Isolation: Filter and wash the polymer extensively to remove residual catalyst and salts. Dry under vacuum.
Self-Validation:
-
¹H NMR Spectroscopy: The aromatic signals will become more complex, and the integration should reflect the presence of the new phenyl groups.
-
Elemental Analysis or X-ray Photoelectron Spectroscopy (XPS): Confirm the significant reduction or complete absence of bromine in the final product.
Conclusion
This compound is far more than a simple monofunctional reagent. It is a strategic component for multi-step polymer synthesis and modification. Its isocyanate group offers a reliable method for attachment to polymers and surfaces, while the bromobenzyl moiety acts as a robust platform for initiating controlled polymerizations or for introducing diverse functionalities via cross-coupling chemistry. This dual-nature provides researchers with a powerful and logical workflow to design and construct advanced polymeric materials with a high degree of precision and complexity, opening doors to novel applications in drug delivery, advanced coatings, and molecular sensing.
References
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The University of Southern Mississippi, Honors College Theses.
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Keil, C. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Aachen University.
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Bode, S., et al. (2013). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. Macromolecules.
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Hoff, E. F., et al. (2011). Thiol–isocyanate “click” reactions: rapid development of functional polymeric surfaces. Polymer Chemistry.
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Zhang, J., et al. (2020). Functional Isocyanide-Based Polymers. Accounts of Chemical Research.
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Gao, C., et al. (2015). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry.
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Azzaroni, O., & Szleifer, I. (Eds.). (2018). Polymer and Biopolymer Brushes: for Materials Science and Biotechnology. John Wiley & Sons.
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Fantin, M., & Matyjaszewski, K. (2023). Atom transfer radical polymerization. Nature Reviews Methods Primers.
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Li, Z., et al. (2020). Surface-grafting polymers: from chemistry to organic electronics. Materials Chemistry Frontiers.
-
Das, S., et al. (2022). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Polymers.
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De, S., et al. (2014). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Accounts of Chemical Research.
-
Parkhomenko, K., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers.
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Wolska, J., et al. (2020). Hydrophobic polyurethane powder clear coatings with lower curing temperature: Study on the synthesis of new blocked polyisocyanates. Progress in Organic Coatings.
-
AZoM. (2024). What Is Bromine Used For?
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Segovia, F., et al. (2023). Synthesis and Characterization of Bio-based Polyurethane Polymers. Journal of Polymers and the Environment.
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Kumar, V., et al. (2022). Polymer Grafting and its chemical reactions. Arabian Journal of Chemistry.
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Wikipedia. (n.d.). Atom transfer radical polymerization.
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Trinh, T. T. (2018). Functionalization of brush-like polymer modified surfaces by scanning probe lithography for biological screening applications. Karlsruher Institut für Technologie (KIT).
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Günay, K. A., et al. (2012). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Macromolecules.
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Lyskawa, J., et al. (2007). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. Polymers.
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Tran, T. H., et al. (2021). Properties of polythiourethanes prepared by thiol–isocyanate click reaction. Journal of Applied Polymer Science.
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Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science.
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Boratyński, J., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science.
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da Silva, A. L., et al. (2014). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Engineering Transactions.
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Parkhomenko, K., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers.
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Kang, H., & Lee, H. (2016). Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. Journal of Visualized Experiments.
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Parkhomenko, K. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI.
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Zhao, B., & Brittain, W. J. (2000). Polymer brushes: surface-immobilized macromolecules. Progress in Polymer Science.
-
Gopinadhan, M., et al. (2012). Functionalization of Polymer Microspheres Using Click Chemistry. Langmuir.
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Galante, M. J., et al. (2021). Blocked isocyanate polyurethane compositions using a new blocking agent, method of manufacture and uses thereof. Google Patents.
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Chemistry For Everyone. (2023). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube.
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Li, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers.
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Julthongpiput, D., et al. (2003). Universal Platform for Surface Modification Employing Grafted Polymer Layers. Macromolecules.
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Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification of monomer units. Carnegie Mellon University.
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Boratyński, J., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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Poleunis, C., et al. (2014). Localized and structured growth of polymer brushes using ink jet printing approach. Proceedings of the 21st International Conference on Ion-Surface Interactions.
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Günay, K. A., et al. (2013). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry.
-
Hussain, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
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Zhang, L., et al. (2018). A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. Macromolecular Rapid Communications.
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Baskin, J. M., & Bertozzi, C. R. (2007). Click Chemistry in Biomaterials Science. Aldrichimica Acta.
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Journal of Materials and Electronic Devices. (2024). Synthesis, Characterization, and Thermal Properties of Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymers. Journal of Materials and Electronic Devices.
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Yang, X., et al. (2021). Role of Surface Grafted Polymers on Mechanical Reinforcement of Metal-Organic Framework - Polymer Composites. ACS Applied Materials & Interfaces.
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The Polymerist. (2023). Atom Transfer Radical Polymerization | ATRP Living Polymer. [Video]. YouTube.
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Sigma-Aldrich. (n.d.). This compound 98%. [Product Page].
-
American Chemical Society. (2019). Graphical Abstracts - Division of Polymer Chemistry (POLY). POLY Preprints.
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- 11. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Bromobenzyl Isocyanate in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of 4-Bromobenzyl Isocyanate in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the selection of versatile and reactive building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. This compound, a bifunctional reagent, has emerged as a valuable tool for medicinal chemists and drug development professionals. Its unique structure, featuring a highly reactive isocyanate group and a synthetically versatile brominated aromatic ring, offers a dual-pronged approach to molecular elaboration. This application note provides an in-depth technical guide on the strategic utilization of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the generation of urea-based scaffolds prevalent in kinase inhibitors.
The isocyanate moiety (–N=C=O) is a potent electrophile, readily undergoing nucleophilic attack by amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively.[1] This reactivity is fundamental to its application in constructing the core structures of numerous active pharmaceutical ingredients (APIs). Concurrently, the 4-bromobenzyl group provides a handle for further molecular diversification through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of additional pharmacophoric elements, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights into the broader applications of this key intermediate in the pursuit of novel therapeutics.
Core Application: Synthesis of Urea-Based Kinase Inhibitors
A significant application of this compound lies in the synthesis of diaryl urea derivatives, a structural motif frequently found in potent protein kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of contemporary drug discovery.
The diaryl urea scaffold, exemplified by drugs such as Sorafenib and Regorafenib, acts as a hinge-binding motif, interacting with the ATP-binding site of kinases to block their catalytic activity.[2][4] this compound serves as a key reagent for introducing one of the aryl moieties and the urea linker in a single, efficient step.
Featured Application: Synthesis of a N-(4-bromobenzyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea - A Kinase Inhibitor Intermediate
To illustrate the practical utility of this compound, we will detail the synthesis of N-(4-bromobenzyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea. This compound represents a key intermediate in the development of novel kinase inhibitors, incorporating the essential pharmacophoric features for potent biological activity.[2][5]
Reaction Scheme:
Caption: Synthetic route for N-(4-bromobenzyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea.
Experimental Protocol: Synthesis of N-(4-bromobenzyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea
This protocol outlines a robust and reproducible method for the synthesis of the target kinase inhibitor intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-(Pyridin-4-yloxy)aniline | ≥98% | Commercially Available | 80650-45-9 |
| This compound | ≥98% | Commercially Available | 302912-23-8 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | 109-99-9 |
| Diethyl ether | ACS Grade | Commercially Available | 60-29-7 |
| n-Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Argon or Nitrogen gas | High Purity | - | - |
| Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Syringes and needles | - | - | - |
| Filtration apparatus | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 1.0 g (5.37 mmol) of 4-(pyridin-4-yloxy)aniline in 20 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Stir the solution at room temperature (20-25 °C). To this solution, add 1.14 g (5.37 mmol, 1.0 equivalent) of this compound dropwise via syringe over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion of the reaction, a white precipitate of the product will form. Add 30 mL of diethyl ether to the reaction mixture to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 20 mL of diethyl ether and 20 mL of n-hexane to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the collected solid under vacuum at 40-50 °C for 4-6 hours to afford the pure N-(4-bromobenzyl)-N'-(4-(pyridin-4-yloxy)phenyl)urea.
Expected Yield and Characterization:
-
Yield: Typically 85-95%
-
Appearance: White to off-white solid
-
Melting Point: 215-220 °C (decomposes)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.48 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 6.0 Hz, 2H), 6.55 (t, J = 5.6 Hz, 1H), 4.30 (d, J = 5.6 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.8, 155.1, 151.0, 149.9, 141.8, 139.5, 131.2, 129.8, 121.7, 120.8, 117.4, 111.9, 42.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₂₀H₁₇BrN₄O₂ [M+H]⁺: 425.06, found 425.1.
Mechanistic Insights: The Nucleophilic Addition Pathway
The formation of the urea linkage proceeds through a well-defined nucleophilic addition mechanism. The causality behind the experimental choices is rooted in facilitating this key transformation.
Caption: Mechanism of urea formation from an isocyanate and an amine.
Explanation of Causality:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.[6] The electron-rich nature of the aniline nitrogen is crucial for initiating the reaction.
-
Solvent Choice: Anhydrous aprotic solvents like THF are ideal for this reaction.[1] The absence of water is critical, as isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide, leading to undesired side products and reduced yield.
-
Reaction Temperature: The reaction proceeds efficiently at room temperature, highlighting the high reactivity of the isocyanate group. No external heating is typically required, which simplifies the procedure and minimizes the potential for side reactions.
-
Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is used to ensure complete conversion and avoid the presence of unreacted starting materials in the final product.
Broader Applications and Future Directions
The utility of this compound extends beyond the synthesis of the specific intermediate detailed above. The bromine atom on the phenyl ring opens up a vast chemical space for further derivatization.
Workflow for Library Synthesis:
Caption: Workflow for generating a diverse library of kinase inhibitors.
This strategy allows for the systematic exploration of the chemical space around the brominated phenyl ring, which is often a key region for modulating potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Safety and Handling Considerations
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and use.
-
Toxicity: Isocyanates are known respiratory and skin sensitizers.[7] Inhalation or direct contact should be avoided.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[1]
Conclusion
This compound is a powerful and versatile reagent in the synthesis of pharmaceutical intermediates. Its dual reactivity allows for the efficient construction of core urea scaffolds and subsequent diversification through cross-coupling reactions. The detailed protocol and mechanistic insights provided in this application note serve as a practical guide for researchers and scientists in the field of drug discovery and development. By understanding the principles behind its application, the full potential of this valuable building block can be harnessed to accelerate the discovery of novel and effective therapeutics.
References
-
PrepChem. (2023). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]
-
Stepnička, P., & Císařová, I. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2879. [Link]
-
Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2015). [4-(Pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 58(22), 8849–8867. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
-
MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3535. [Link]
- Google Patents. (n.d.). Process for preparing certain phenyl urea compounds.
-
Organic Syntheses. (n.d.). Urea, phenyl-. Retrieved from [Link]
-
ResearchGate. (2018). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]
-
Wiley Online Library. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. Retrieved from [Link]
-
PubMed. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]
-
PubMed. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Retrieved from [Link]
-
PubMed. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Retrieved from [Link]
-
PSE Community. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Regorafenib-impurities. Retrieved from [Link]
Sources
- 1. This compound 98 302912-23-8 [sigmaaldrich.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 871020-28-9|3-Methyl-4-(pyridin-4-yloxy)aniline|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Derivatization with 4-Bromobenzyl Isocyanate
Welcome to the technical support center for derivatization reactions using 4-Bromobenzyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the derivatization of analytes containing primary/secondary amines, phenols, and thiols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your experimental work.
I. Understanding the Chemistry of Derivatization with this compound
This compound is a highly reactive electrophilic reagent used to derivatize nucleophilic functional groups. The core of its reactivity lies in the isocyanate group (-N=C=O), which readily reacts with active hydrogen atoms present in amines, phenols, and thiols. This reaction forms stable urea, carbamate, and thiocarbamate linkages, respectively. The introduction of the 4-bromobenzyl group serves to enhance the detectability of the analyte, particularly in mass spectrometry, due to the characteristic isotopic signature of bromine.
The general reaction mechanism involves the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.
II. Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization can manifest as low product yield, the presence of unreacted starting material, or the appearance of unexpected peaks in your chromatogram. This section will guide you through a systematic approach to identifying and resolving these issues.
Q1: I am observing a significant amount of my starting material (amine/phenol/thiol) in my post-reaction sample analysis. What are the likely causes and how can I fix this?
A1: The persistence of starting material is a classic sign of an incomplete reaction. Several factors could be at play, ranging from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Reagent Inactivity: this compound is highly sensitive to moisture.[1][2] Exposure to atmospheric humidity can lead to hydrolysis, rendering the reagent inactive.
-
Solution: Always use a fresh bottle of this compound or one that has been properly stored under anhydrous conditions (e.g., in a desiccator). Ensure all solvents and glassware are scrupulously dried before use.
-
-
Insufficient Reagent: The stoichiometry of the reaction is critical. An inadequate amount of the derivatizing agent will naturally lead to unreacted analyte.
-
Solution: Increase the molar excess of this compound. A common starting point is a 1.5 to 2-fold molar excess relative to the analyte.[1]
-
-
Suboptimal Reaction Temperature: Derivatization reactions have an optimal temperature range. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the allotted time.
-
Solution: Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress at each temperature to find the optimal condition.
-
-
Inadequate Reaction Time: The reaction may simply not have had enough time to go to completion.
-
Solution: Extend the reaction time. Run a time-course experiment (e.g., sampling at 30, 60, 90, and 120 minutes) to determine the point at which the product concentration plateaus.
-
-
pH of the Reaction Mixture: For the derivatization of amines and phenols, the pH of the reaction medium is crucial. The nucleophilicity of these functional groups is pH-dependent.
-
Solution: The reaction with amines is typically favored under slightly basic conditions to ensure the amine is deprotonated and thus more nucleophilic. For phenols, a base is often required to deprotonate the hydroxyl group to the more reactive phenoxide ion. However, excessively high pH can promote the hydrolysis of the isocyanate. A careful optimization of pH is necessary.
-
Q2: My chromatogram shows the expected product peak, but also a significant, unidentified peak. What could this be?
A2: The presence of a major, unexpected peak often points to a side reaction involving the derivatizing agent. With isocyanates, the most common culprit is hydrolysis.
Potential Cause & Solution:
-
Hydrolysis of this compound: In the presence of water, this compound will hydrolyze to form an unstable carbamic acid, which then decarboxylates to yield 4-bromobenzylamine. This amine is highly reactive and will readily react with another molecule of this compound to form 1,3-bis(4-bromobenzyl)urea . This urea derivative is often a major byproduct in reactions where moisture has not been rigorously excluded.
-
Identification: This byproduct will have a distinct mass spectrum. You can look for the molecular ion corresponding to C₁₅H₁₄Br₂N₂O (m/z around 399.96, considering the isotopic pattern of two bromine atoms).
-
Solution: The primary solution is the strict exclusion of water from your reaction system. Use anhydrous solvents, dry your glassware in an oven, and handle the this compound under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
III. Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container, in a cool, dry place, away from moisture. A refrigerator (2-8 °C) is suitable. To further protect it from hydrolysis, consider storing the container within a desiccator.
Q4: What solvents are recommended for derivatization with this compound?
A4: The choice of solvent is critical. It must be anhydrous and inert to the isocyanate. Suitable solvents include acetonitrile, dichloromethane, and tetrahydrofuran (THF). Ensure that any solvent used is of high purity and low water content.
Q5: Can I use a catalyst to speed up the reaction?
A5: Yes, for less reactive nucleophiles, a basic catalyst can be employed. Tertiary amines, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are commonly used to facilitate the reaction. However, be mindful that a strong base can also accelerate the hydrolysis of the isocyanate if any water is present.
IV. Experimental Protocol: Derivatization of a Model Primary Amine (Aniline)
This protocol provides a general guideline for the derivatization of a primary amine. Optimization may be required for your specific analyte.
Materials:
-
Aniline (or your amine analyte)
-
This compound
-
Anhydrous acetonitrile
-
Triethylamine (optional, as catalyst)
-
Reaction vial with a screw cap and septum
-
HPLC or GC-MS system for analysis
Procedure:
-
Preparation of Analyte Solution: Prepare a stock solution of aniline in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean, dry reaction vial, add a specific volume of the aniline solution.
-
Addition of Derivatizing Agent: Add a 1.5 to 2-fold molar excess of this compound to the vial.
-
Catalyst Addition (Optional): If needed, add a small amount of triethylamine (e.g., 1.2 equivalents relative to the analyte).
-
Reaction: Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 60 minutes).
-
Quenching: After the reaction is complete, cool the vial to room temperature. To quench any unreacted this compound, a small amount of a primary or secondary amine (e.g., a dilute solution of butylamine) can be added.
-
Analysis: Dilute the reaction mixture with an appropriate solvent and analyze by your chosen chromatographic method.
V. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete derivatization.
Sources
Technical Support Center: Purification of 4-Bromobenzyl Isocyanate and Its Derivatives
Welcome to the comprehensive technical support guide for the purification of 4-bromobenzyl isocyanate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of these highly reactive and valuable chemical intermediates.
Introduction: The Challenge of Purifying Isocyanates
This compound is a key building block in the synthesis of a wide range of pharmaceuticals and functional materials. However, its inherent reactivity, primarily due to the electrophilic isocyanate (-NCO) group, presents significant challenges during purification. Isocyanates are susceptible to reaction with nucleophiles, particularly water, leading to the formation of unwanted byproducts such as ureas. They can also undergo self-polymerization to form dimers (uretdiones) and trimers (isocyanurates), especially at elevated temperatures. Therefore, successful purification requires careful control of experimental conditions and a thorough understanding of the potential side reactions.
This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and expert insights to help you achieve the desired purity for your this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of this compound and offers practical solutions.
My purified this compound shows a white precipitate upon standing. What is it and how can I prevent it?
The white precipitate is most likely a disubstituted urea, formed by the reaction of the isocyanate with water.[1] This is a very common issue due to the high reactivity of isocyanates with moisture present in the air, solvents, or on glassware.
Causality: The isocyanate group reacts with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This amine is highly nucleophilic and rapidly reacts with another molecule of the isocyanate to form a stable, and often insoluble, urea.[1]
Troubleshooting Workflow:
Sources
Technical Support Center: Navigating the Challenges of Blocked Isocyanates in Controlled Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with blocked isocyanates. This guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the use of these versatile compounds. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Blocked Isocyanate Chemistry
This section addresses the foundational questions that often arise when working with blocked isocyanates. Understanding these core concepts is the first step in troubleshooting more complex issues.
Q1: What is the primary advantage of using a blocked isocyanate over a free isocyanate?
The fundamental advantage of a blocked isocyanate lies in its ability to control the reactivity of the highly reactive isocyanate group (-NCO).[1] By "blocking" or "protecting" this group with a chemical moiety, we create a temporarily inert molecule that is stable at ambient temperatures and less sensitive to moisture and other nucleophiles.[1] This enhanced stability allows for the formulation of one-component (1K) systems with an extended shelf life, which are easier to handle, store, and transport.[1][2] The reactive isocyanate functionality can then be regenerated at a desired time and temperature, initiating the curing or reaction process in a controlled manner.[1] This controlled release minimizes potential side reactions and enhances safety by reducing exposure to volatile and toxic free isocyanates.[1]
Q2: How does the "deblocking temperature" influence my experiment, and what does this term truly mean?
The "deblocking temperature" is a critical parameter that dictates the initiation of your reaction. However, it's important to understand that this is not a single, precise value like a melting point. A more accurate term is the "initial deblocking temperature," which refers to the temperature at which the dissociation of the blocking group from the isocyanate becomes significant enough to be detected by analytical methods.[3] This temperature is highly dependent on the specific blocking agent used, the structure of the isocyanate itself, and the presence of any catalysts.[4] For instance, methylethylketoxime (MEKO) has a lower deblocking temperature compared to ε-caprolactam.[5][2] The choice of deblocking temperature is crucial for your application; it must be high enough to ensure stability during storage and processing but low enough to be practical for your curing or reaction conditions without damaging the substrate or other components in your formulation.
Q3: What are the primary mechanisms governing the deblocking reaction?
There are two generally accepted mechanisms for the reaction of a blocked isocyanate with a nucleophile, such as a hydroxyl group:
-
Elimination-Addition Mechanism: In this pathway, the blocked isocyanate first thermally cleaves to regenerate the free isocyanate and the blocking agent. The free isocyanate then reacts with the nucleophile. Evidence for this mechanism includes the detection of the free isocyanate stretch (around 2230-2270 cm⁻¹) using IR spectroscopy during the reaction.[1][3]
-
Addition-Elimination Mechanism: This mechanism proposes a direct attack of the nucleophile on the blocked isocyanate, forming an intermediate which then decomposes to the final product and the free blocking agent.[1][3]
The predominant mechanism can depend on the nature of the blocking agent and the reaction conditions.[3]
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides a structured approach to diagnosing and resolving common experimental issues.
Issue 1: Incomplete Curing or Low Reaction Yield
Q: My reaction is not going to completion, or the final material properties are poor. What are the likely causes and how can I fix this?
A: Incomplete curing is a frequent and frustrating issue. The root cause often lies in the deblocking process not proceeding as expected. Here’s a systematic approach to troubleshooting:
1. Verify the Deblocking Temperature:
-
The Problem: The actual deblocking temperature in your system may be higher than what is stated in the literature or on a technical data sheet. This can be due to the specific formulation, including the polyol, solvents, and any additives.
-
The Solution: You must experimentally determine the deblocking temperature in your specific formulation. The most common techniques for this are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.[3] Each has its advantages and limitations, as summarized in the table below.
| Technique | Advantages | Disadvantages |
| FTIR Spectroscopy | Direct detection of free -NCO group; can be used for kinetic analysis.[3] | Sample preparation can be complex; evaporation of the blocking agent can affect results.[3] |
| DSC | No special sample preparation needed; can handle high temperatures.[3] | High temperatures can affect the baseline; evaporation of products can introduce noise.[3] |
| TGA | High sensitivity (µg); can analyze compounds with very high deblocking temperatures.[3] | The boiling point of the blocking agent must be within the tested temperature range.[3] |
2. Catalyst Selection and Concentration:
-
The Problem: The absence of a suitable catalyst or an incorrect catalyst concentration can lead to a sluggish deblocking reaction.
-
The Solution: The use of catalysts can significantly lower the deblocking temperature. Organometallic compounds, such as dibutyltin dilaurate (DBTL), and tertiary amines are effective deblocking catalysts.[5] It is crucial to screen different catalysts and their concentrations to find the optimal balance for your system. Be aware that some catalysts may also promote side reactions, so a careful evaluation is necessary.
3. Reaction Time and Temperature Profile:
-
The Problem: Insufficient time at the deblocking temperature will not allow for complete dissociation of the blocking group and subsequent reaction of the isocyanate.
-
The Solution: Increase the dwell time at the target temperature. It's also worth considering a ramped temperature profile, which can sometimes be more effective than a single isothermal hold.
Issue 2: Yellowing of the Final Product
Q: My final coating/polymer is exhibiting an undesirable yellow tint. What is causing this and how can I prevent it?
A: Yellowing is a common aesthetic issue, particularly in clear coatings and light-colored materials.
-
The Cause: The primary culprit is often the blocking agent itself or side reactions that occur at elevated curing temperatures.[1] Some blocking agents, particularly those based on aromatic structures, are more prone to forming colored byproducts upon deblocking.[1]
-
The Solution:
-
Choose a Different Blocking Agent: Blocking agents like pyrazoles and triazoles are known to cause less yellowing compared to oximes.[1]
-
Optimize Curing Conditions: Avoid excessively high temperatures or prolonged curing times, as this can exacerbate yellowing.
-
Incorporate Stabilizers: The addition of appropriate thermal and UV stabilizers to your formulation can help mitigate yellowing.[1]
-
Issue 3: Formation of Bubbles or Pinholes in Coatings
Q: I'm observing bubbles and pinholes in my cured film. What's the source of this problem?
A: This is a classic problem in coating applications and is almost always related to the fate of the liberated blocking agent.
-
The Cause: When the blocking agent is released during the curing process, it becomes a volatile organic compound (VOC). If this volatilization is too rapid or occurs after the film has started to solidify, the trapped gas will form bubbles or pinholes.[1] This is especially problematic in thicker films.
-
The Solution:
-
Slower Heating Rate: A more gradual increase in temperature can allow the blocking agent to escape the film before the viscosity becomes too high.
-
Blocking Agent Selection: Consider a blocking agent with a higher boiling point that may remain in the film as a plasticizer, or one that is released more slowly.
-
Formulation Adjustments: The use of solvents with different evaporation rates can influence the film's open time and allow for the escape of the blocking agent.
-
Section 3: Experimental Protocols & Visual Guides
To provide a practical framework for your troubleshooting efforts, we've outlined a key experimental protocol and included visual diagrams to illustrate core concepts.
Protocol: Determining the Initial Deblocking Temperature using FTIR Spectroscopy
This protocol provides a step-by-step method for monitoring the deblocking process in real-time.
-
Sample Preparation:
-
Prepare a thin film of your formulation containing the blocked isocyanate on an IR-transparent substrate (e.g., a KBr salt plate).
-
Alternatively, if analyzing a liquid sample, use a liquid IR cell with a controlled path length.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a heated stage.
-
Set the instrument to collect spectra in the range of 4000-600 cm⁻¹.
-
-
Data Acquisition:
-
Obtain a baseline spectrum of your sample at room temperature.
-
Begin to heat the sample at a controlled rate (e.g., 5-10 °C/min).
-
Collect spectra at regular temperature intervals (e.g., every 5 °C).
-
-
Data Analysis:
-
Monitor the appearance of the characteristic free isocyanate (-NCO) peak, which is a strong, sharp absorption band between 2230 cm⁻¹ and 2270 cm⁻¹.[3]
-
Simultaneously, observe the disappearance of the bands associated with the blocked isocyanate (e.g., C=O stretch from 1640-1720 cm⁻¹ and N-H bend around 1535 cm⁻¹).[3]
-
The "initial deblocking temperature" is the temperature at which the -NCO peak first becomes clearly distinguishable from the baseline noise.
-
Visualizing the Deblocking Mechanisms
The following diagrams illustrate the two proposed deblocking pathways.
Caption: Proposed mechanisms for blocked isocyanate reactions.
Troubleshooting Workflow for Incomplete Curing
This flowchart provides a logical sequence of steps to diagnose and resolve incomplete curing issues.
Caption: A systematic approach to troubleshooting incomplete curing.
References
-
Rolph, M. S., Markowska, A. L. J., Warriner, C. N., & O'Reilly, R. K. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(48), 7351–7364. [Link]
-
Wikipedia. (n.d.). Blocked isocyanates. [Link]
-
Tri-iso. (n.d.). Urethane Surface Coatings – Blocked Isocyanates. [Link]
-
Rolph, M. S., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]
- De Grefte, G., & Loffelman, F. (1990). Blocked isocyanates and their production and use.
-
Sathiskumar, C., & Alagar, M. (2020). Synthesis and curing studies of blocked isocyanate based prepolymer. EnPress Journals. [Link]
Sources
- 1. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 2. tri-iso.com [tri-iso.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0403044A2 - Blocked isocyanates and their production and use - Google Patents [patents.google.com]
- 5. Blocked isocyanates - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 4-Bromobenzyl Isocyanate Derivatization by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of derivatization reactions involving 4-Bromobenzyl isocyanate. As a highly reactive electrophile, this compound readily reacts with nucleophiles such as amines, alcohols, and thiols. TLC is an indispensable tool for qualitatively assessing the consumption of the isocyanate starting material and the formation of the desired derivative product. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and reliable reaction monitoring.
Principles of TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to separate components of a mixture.[1] The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluting solvent).[2] In the context of a this compound derivatization, we are typically monitoring the disappearance of the isocyanate and the appearance of a new, more polar product (e.g., a urea or carbamate derivative).
The key to successful TLC monitoring is achieving good separation between the starting material, the product, and any potential byproducts. This is quantified by the Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when using TLC to monitor this compound reactions.
Q1: How do I choose an appropriate solvent system (mobile phase) for my TLC?
A1: The choice of solvent system is critical for achieving good separation.[5] For neutral organic molecules, a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[6]
-
Initial Recommendation: Begin with a 4:1 mixture of hexanes:ethyl acetate.
-
Optimization:
-
If all spots remain at the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate.[7]
-
If all spots run to the top of the plate, the eluent is too polar; decrease the proportion of ethyl acetate.[7]
-
The ideal solvent system will give your starting material an R_f value of approximately 0.6-0.8 and your more polar product a lower R_f, ideally in the range of 0.2-0.5.[8][9]
-
Q2: How do I visualize the spots on my TLC plate? My compounds are colorless.
A2: Since this compound and its derivatives are often colorless, a visualization technique is required.[10]
-
UV Light (Non-destructive): The most common initial method is using a UV lamp at 254 nm.[11] The aromatic ring in this compound and its derivatives will absorb UV light, appearing as dark spots on a fluorescent green background.[11] This method is non-destructive, allowing for further staining.[11]
-
Chemical Stains (Destructive): If UV visualization is weak or inconclusive, a chemical stain can be used.[12]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with a wide range of functional groups.[11] Isocyanates and their derivatives may be oxidized by KMnO₄, appearing as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is excellent for detecting a variety of functional groups and often produces different colors for different compounds, which can aid in identification.[13]
-
Q3: I see a streak in the lane for my this compound starting material. What does this mean?
A3: Streaking on a TLC plate can be caused by several factors.[1][14]
-
Sample Overloading: You may have spotted too much of your sample on the plate.[1][15] Try diluting your sample before spotting.
-
Compound Instability: Isocyanates are highly reactive and can react with the acidic silica gel on the TLC plate, leading to decomposition and streaking.[14][16]
-
Highly Polar Compounds: If your compound is very polar, it may interact strongly with the stationary phase, causing it to streak. Adding a small amount of a polar solvent like methanol to your eluent can sometimes resolve this.
Q4: My reaction mixture shows multiple spots on the TLC. How do I know which one is my product?
A4: To confidently identify your product spot, use the "co-spotting" technique.[17]
-
Lane 1: Spot your starting material (this compound).
-
Lane 2 (Co-spot): Spot your starting material, and then on top of the same spot, apply your reaction mixture.
-
Lane 3: Spot only your reaction mixture.
After developing the plate, the spot for your starting material in Lane 1 should align with the upper spot in the co-spot lane (Lane 2). The new spot that appears in Lane 3, which is not present in Lane 1, is likely your product.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during TLC analysis of this compound derivatizations.
Issue 1: No spots are visible on the TLC plate.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Insufficient Sample Concentration | The amount of compound spotted on the plate is below the detection limit of the visualization method.[15] | 1. Concentrate your sample before spotting. 2. Spot the same location multiple times, allowing the solvent to fully dry between applications.[15] |
| Incorrect Visualization Method | The compound may not be UV-active or may not react with the chosen stain.[11] | 1. Always try UV light (254 nm) first, as aromatic compounds should be visible.[11] 2. If UV is unsuccessful, try a general chemical stain like potassium permanganate or p-anisaldehyde.[11][13] |
| Compound Evaporation | Low boiling point compounds can evaporate from the TLC plate during development or before visualization.[11] | This is less likely with this compound and its derivatives but can be a factor with other reaction components. Visualize the plate immediately after development. |
| Solvent Level Too High | If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of eluting up the plate.[15] | Ensure the solvent level is below the baseline where the samples are spotted. |
Issue 2: The spots are streaked or "tailed".
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Sample Overloading | Applying too much sample leads to a saturation of the stationary phase at the point of application, causing the spot to spread and streak as it moves up the plate.[1][15] | 1. Dilute the sample solution before spotting. 2. Use a smaller capillary spotter to apply less volume. |
| Reaction with Silica Gel | Isocyanates can react with residual water or acidic sites on the silica gel, leading to decomposition products that appear as streaks.[14][16] | 1. Run the TLC quickly after spotting. 2. Consider using alumina plates, which are less acidic. 3. Add a small amount (e.g., 0.1-0.5%) of a neutralizer like triethylamine to the eluting solvent to deactivate acidic sites on the silica.[18] |
| Inappropriate Solvent System | A solvent system that does not effectively dissolve and move the compound can lead to tailing. | Experiment with different solvent systems, potentially adding a more polar co-solvent to improve solubility. |
Issue 3: The R_f values are inconsistent between runs.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Changes in Solvent Composition | The ratio of solvents in the mobile phase can change due to differential evaporation, especially with volatile solvents.[6] | 1. Prepare fresh eluent for each TLC run.[15] 2. Keep the developing chamber securely covered to maintain a saturated atmosphere. |
| Uneven Solvent Front | If the solvent front does not move up the plate evenly, the R_f calculations will be inaccurate.[15] | 1. Ensure the bottom of the TLC plate is flat and level in the developing chamber. 2. Make sure the plate is not touching the sides of the chamber.[15] |
| Temperature Fluctuations | Chromatography is sensitive to temperature. Significant changes in ambient temperature can affect solvent viscosity and partitioning behavior. | Conduct your TLC experiments in a temperature-stable environment. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[6]
-
Sample Preparation: Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot each sample onto its designated lane on the baseline. For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture on top.[17]
-
Development: Place the spotted TLC plate in a covered chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[19]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[11] If necessary, proceed with chemical staining.
-
Analysis: Calculate the R_f value for each spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[17]
Protocol 2: Preparation of a Potassium Permanganate (KMnO₄) Stain
A common recipe for a potassium permanganate stain is as follows:
-
1.5 g of KMnO₄
-
10 g of K₂CO₃
-
1.25 mL of 10% NaOH
-
200 mL of water
Procedure:
-
Dissolve the components in the water.
-
Store the stain in a sealed container, protected from light.
-
To use, briefly dip the developed and dried TLC plate into the stain solution using forceps.[12]
-
Wipe off excess stain from the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun to develop the spots.[12] Compounds that can be oxidized will appear as yellow or brown spots against a purple background.[11]
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - University of Rochester Department of Chemistry. Available at: [Link]
-
Is it normal to obtain 4 spots for phenyl isocyanate on TLC? - ResearchGate. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available at: [Link]
-
Monitoring Reactions by TLC - Washington State University. Available at: [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. Available at: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions - Medium. Available at: [Link]
-
Visualizing a TLC plate - YouTube. Available at: [Link]
-
TLC troubleshooting - ChemBAM. Available at: [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. Available at: [Link]
-
Calculating retention factors for TLC | AP Chemistry | Khan Academy - YouTube. Available at: [Link]
-
Determining a solvent system - University of York Department of Chemistry. Available at: [Link]
-
TLC stains - Organic Chemistry @ CU Boulder. Available at: [Link]
-
How do you pick your solvents for TLC? - Reddit. Available at: [Link]
-
Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. Available at: [Link]
-
Thin Layer Chromatography (TLC) - University of California, Los Angeles Chemistry. Available at: [Link]
-
Magic Formulas: TLC Stains - University of Rochester Department of Chemistry. Available at: [Link]
-
Chromatography: Solvent Systems for TLC - University of Rochester Department of Chemistry. Available at: [Link]
-
TLC Stains - University of Cambridge Department of Chemistry. Available at: [Link]
-
2.3C: The Retention Factor - Chemistry LibreTexts. Available at: [Link]
- Method of detecting isocyanates - Google Patents.
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Thin Layer Chromatography - Chemistry Online @ UTSC. Available at: [Link]
-
TLC Stains Preparation - ChemicalDesk.Com. Available at: [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - ALWSCI Blog. Available at: [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Magic Formulas [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of 4-Bromobenzyl Isocyanate and Other Leading Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise quantification of amine-containing compounds is a cornerstone of robust analytical methodology. Amines, ubiquitous in biomolecules and drug candidates, often present analytical challenges due to their polarity and weak chromophoric properties, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors difficult. Chemical derivatization addresses this by covalently attaching a tag to the amine, enhancing its detectability and improving its chromatographic behavior.[1]
This guide provides an in-depth comparison of 4-Bromobenzyl Isocyanate with other widely used amine derivatizing agents, namely Dansyl Chloride, Dabsyl Chloride, and 9-Fluorenylmethyl Chloroformate (Fmoc-Cl). As a senior application scientist, my focus extends beyond a mere listing of reagents to a critical evaluation of their underlying chemistry, performance metrics, and practical applicability in a drug development setting.
The Rationale for Amine Derivatization
The primary objectives of derivatizing amines for HPLC analysis are:
-
Introduction of a Chromophore or Fluorophore: To enable or enhance detection by UV-Vis or fluorescence detectors.[2]
-
Improved Chromatographic Separation: By altering the polarity and molecular size of the analyte.
-
Increased Volatility (for GC analysis): Though our focus is HPLC, this is a key benefit for gas chromatography.[3]
-
Enhanced Ionization Efficiency for Mass Spectrometry (MS): Leading to improved sensitivity in LC-MS analysis.
The choice of the derivatizing agent is a critical decision, dictated by the specific analytical requirements, including the nature of the amine (primary, secondary, or tertiary), the complexity of the sample matrix, the desired sensitivity, and the available instrumentation.[4]
In Focus: this compound
This compound is an aromatic isocyanate that reacts with primary and secondary amines to form stable urea derivatives.[5] The isocyanate group (–N=C=O) is highly electrophilic and readily attacked by the nucleophilic amine, leading to a rapid and efficient reaction under mild conditions.[6] The resulting bromobenzyl urea derivative possesses a strong chromophore due to the benzene ring, making it readily detectable by UV-Vis spectrophotometry.
Mechanism of Action: Nucleophilic Addition
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the stable urea derivative.
Caption: Reaction of this compound with an amine.
Comparative Analysis of Leading Amine Derivatizing Agents
A systematic comparison of this compound with other popular derivatizing agents is essential for informed method development. The following sections detail the properties and performance of Dansyl Chloride, Dabsyl Chloride, and Fmoc-Cl, culminating in a comparative data summary.
Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. This reagent is widely used for the analysis of amino acids and biogenic amines.
Dabsyl Chloride (DABS-Cl)
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, or Dabsyl chloride, is another sulfonyl chloride that reacts with primary and secondary amines to form colored derivatives that are readily detected in the visible region of the spectrum.
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Fmoc-Cl is a chloroformate-based reagent that reacts with primary and secondary amines to form stable carbamate derivatives. The fluorenyl group provides a strong chromophore and fluorophore, enabling sensitive detection.[7]
Performance Comparison: A Data-Driven Approach
The selection of a derivatizing agent should be based on objective performance data. The following table summarizes key performance characteristics of the discussed reagents. Note: Specific data for this compound is less prevalent in peer-reviewed literature compared to the other agents. The provided information is based on the general properties of aromatic isocyanates and available data for similar compounds.
| Feature | This compound | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DABS-Cl) | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary & Secondary | Primary & Secondary |
| Reaction Conditions | Mild, typically room temperature, aprotic solvent | Alkaline pH (9-10), 30-60 min at 30-60°C | Alkaline pH (9-11), 10-15 min at 70°C | Alkaline pH (8-11), room temperature, rapid reaction |
| Derivative Stability | Generally stable ureas | Stable sulfonamides | Stable sulfonamides | Stable carbamates |
| Detection Method | UV-Vis | Fluorescence, UV-Vis | UV-Vis (Visible) | Fluorescence, UV-Vis |
| Typical λmax (nm) | ~254 nm (estimated for bromobenzyl urea) | Ex: 335, Em: 520; UV: 250 | ~436 nm | Ex: 265, Em: 315; UV: 265 |
| Reported LOD/LOQ | Data not readily available | pmol to fmol range | pmol range | fmol range |
| Key Advantages | Rapid reaction, stable derivatives, good UV response. | High sensitivity (fluorescence), well-established methods. | Stable derivatives, detection in the visible range minimizes interference. | High sensitivity (fluorescence), rapid reaction, automated methods available. |
| Key Disadvantages | Limited specific application data, potential for side reactions with water. | Longer reaction times, reagent can interfere with chromatography. | Requires elevated temperature for reaction. | Reagent and byproducts can interfere, derivatives can be light-sensitive. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development. Optimization is crucial for specific applications.
Protocol 1: Derivatization of Amines with this compound (General Protocol)
This protocol is based on general procedures for isocyanate derivatization and should be optimized for the specific amine of interest.[8][9]
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Amine standard or sample solution
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Quenching solution (e.g., a secondary amine like dibutylamine in solvent)
-
HPLC system with UV-Vis detector
Procedure:
-
Sample Preparation: Dissolve the amine standard or sample in the anhydrous aprotic solvent to a known concentration.
-
Derivatization: In a clean, dry vial, mix 100 µL of the amine solution with an excess of the this compound solution (e.g., 200 µL). The molar excess of the isocyanate should be optimized.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 15-30 minutes. Protect from moisture.
-
Quenching: Add 50 µL of the quenching solution to react with the excess this compound. Vortex and let it stand for 10 minutes.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.
Caption: Workflow for amine derivatization with this compound.
Protocol 2: Derivatization of Amines with Dansyl Chloride
This protocol is a widely used method for the derivatization of biogenic amines.[10]
Materials:
-
Dansyl Chloride solution (10 mg/mL in acetone)
-
Amine standard or sample solution
-
0.1 M Sodium bicarbonate buffer (pH 9.5)
-
1 M NaOH and 1 M HCl for pH adjustment
-
HPLC system with fluorescence or UV-Vis detector
Procedure:
-
Sample Preparation: Adjust the pH of the amine solution to 9.5 with 1 M NaOH.
-
Derivatization: To 100 µL of the pH-adjusted amine solution, add 200 µL of the Dansyl Chloride solution.
-
Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.
-
Termination: Cool the mixture to room temperature and add 50 µL of a solution (e.g., proline) to react with excess Dansyl Chloride.
-
Analysis: Acidify the solution with 1 M HCl and inject it into the HPLC system.
Caption: Workflow for amine derivatization with Dansyl Chloride.
Concluding Remarks for the Practicing Scientist
The selection of an amine derivatizing agent is a nuanced decision that requires a thorough understanding of the analytical goals and the chemical properties of both the analyte and the reagent.
-
This compound presents a promising option for UV-Vis detection, offering rapid reaction kinetics and the formation of stable urea derivatives. However, the scarcity of published, validated methods necessitates in-house optimization and validation. Its primary advantage lies in its straightforward reaction and the good chromatographic properties of the resulting derivatives.
-
Dansyl Chloride and Fmoc-Cl remain the reagents of choice for high-sensitivity fluorescence detection, with a wealth of literature and established protocols to support their use.
-
Dabsyl Chloride offers a unique advantage with its detection in the visible range, which can significantly reduce interference from complex matrices.
Ultimately, the optimal derivatizing agent is the one that provides the required sensitivity, selectivity, and robustness for a given application. It is incumbent upon the analytical scientist to critically evaluate the available options and to rigorously validate the chosen method to ensure the generation of high-quality, reliable data in the demanding environment of drug development.
References
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
J-STAGE. (2012). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (2020). What is the absorbance maximum of Urea?. Retrieved from [Link]
-
University of New Orleans ScholarWorks. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]
-
SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]
-
ResearchGate. (2015). Will urea do harm to the HPLC column?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Bioanalysis in drug discovery and development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Retrieved from [Link]
-
ResearchGate. (2005). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane | Request PDF. Retrieved from [Link]
-
SpringerLink. (2019). Synthesis and structural characterization of urea–isobutyraldehyde–formaldehyde resins. Retrieved from [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]
-
MDPI. (2021). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Retrieved from [Link]
-
ResearchGate. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (1982). Percutaneous absorption-enhancing activity of urea derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Effect of Alkyl Chain Length of N-Alkyl-N'-(2-benzylphenyl)ureas on Gelation. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Bromobenzyl alcohol. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of Isocyanates with amines | Download Scientific Diagram. Retrieved from [Link]
-
Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Comparison of Solvent/Derivatization Agent Systems for Determination of Extractable Toluene Diisocyanate from Flexible Polyurethane Foam. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Recent progress in enzymatic protein labelling techniques and their applications. Retrieved from [Link]
-
ACS Publications. (2022). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Recent development in derivative ultraviolet/visible absorption spectrophotometry: 2004-2008: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Thermodynamic profile for urea photo-release from a N-(2-nitrobenzyl) caged urea compound. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Bromophenyl isocyanate. Retrieved from [Link]
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A Comparative Guide to the Reactivity and Specificity of 4-Bromobenzyl Isocyanate and Phenyl Isocyanate for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, isocyanates stand out as highly versatile electrophilic synthons. Their utility in forming stable urea and carbamate linkages is fundamental to the construction of a vast array of molecules, from performance polymers to life-saving pharmaceuticals.[1] Among the diverse palette of available isocyanates, the choice between an aromatic and a benzylic isocyanate can have profound implications for reaction kinetics, selectivity, and ultimately, the success of a synthetic campaign.
This guide provides an in-depth comparison of two representative and commercially significant isocyanates: 4-bromobenzyl isocyanate and phenyl isocyanate. We will dissect the nuanced differences in their reactivity and specificity, grounded in fundamental principles of physical organic chemistry and supported by experimental evidence. This analysis aims to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and reaction design.
At a Glance: Structural and Electronic Distinctions
The reactivity of an isocyanate is primarily dictated by the electrophilicity of the central carbon atom in the -N=C=O group.[2] This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituent attached to the nitrogen atom.
| Compound | Structure | Class | Key Structural Features |
| This compound | Benzylic Isocyanate | Isocyanate group is separated from the aromatic ring by a methylene (-CH2-) spacer. The phenyl ring is substituted with a bromine atom at the para position. | |
| Phenyl Isocyanate | Aromatic Isocyanate | Isocyanate group is directly attached to the phenyl ring. |
The fundamental difference lies in the conjugation of the isocyanate group with the aromatic π-system. In phenyl isocyanate, the nitrogen lone pair and the π-bonds of the isocyanate group are in direct conjugation with the phenyl ring. In contrast, the methylene spacer in this compound electronically isolates the isocyanate functionality from the aromatic ring. This structural distinction is the primary driver of their differential reactivity.
Unraveling Reactivity: An Electron-Driven Narrative
The reaction of an isocyanate with a nucleophile, such as an amine or an alcohol, proceeds via nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.[2] The rate of this reaction is highly sensitive to the electron density at this carbon.
Phenyl Isocyanate: The Archetypal Aromatic Isocyanate
Phenyl isocyanate is a classic example of an aromatic isocyanate. The direct attachment of the isocyanate group to the phenyl ring allows for resonance delocalization of the nitrogen's lone pair of electrons into the ring. This resonance effect, however, is countered by the inductive electron-withdrawing effect of the sp2-hybridized carbon of the phenyl ring. In general, aromatic isocyanates are more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[3]
This compound: A Tale of Two Effects
In this compound, the methylene spacer prevents direct resonance communication between the isocyanate group and the aromatic ring. Therefore, the electronic influence of the 4-bromophenyl group is primarily transmitted through an inductive effect. The bromine atom is an electron-withdrawing group, which enhances the electrophilicity of the benzylic carbon. However, the overall electronic effect on the distant isocyanate group is more complex.
The reactivity of substituted aromatic compounds can often be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. While a direct comparison of Hammett constants for the entire 4-bromobenzyl and phenyl groups is not straightforward, we can analyze the constituent parts. The Hammett constant (σp) for a para-bromo substituent is +0.23, indicating its electron-withdrawing nature.[4] For a para-bromomethyl group (-CH2Br), the σp value is +0.12.[4] This positive value suggests that the 4-bromobenzyl group is, on the whole, electron-withdrawing, which would imply an increased reactivity compared to an unsubstituted benzyl isocyanate.
However, when compared to phenyl isocyanate, the insulating effect of the methylene spacer is the dominant factor. The direct conjugation in phenyl isocyanate makes its carbonyl carbon significantly more electrophilic than that in a benzylic isocyanate. Therefore, phenyl isocyanate is expected to be more reactive than this compound.
Specificity in Action: The Nucleophile's Choice
In many applications, particularly in drug development and bioconjugation, isocyanates are introduced to molecules bearing multiple nucleophilic functional groups, such as amines and alcohols. In these competitive environments, the specificity of the isocyanate is paramount.
The general order of nucleophilicity towards isocyanates is:
Primary Aliphatic Amine > Primary Aromatic Amine > Secondary Aliphatic Amine > Primary Alcohol > Water > Phenol
This order is a good starting point, but the inherent reactivity of the isocyanate can influence the observed selectivity.
-
Phenyl Isocyanate's High Reactivity: Due to its high reactivity, phenyl isocyanate will react rapidly with the most nucleophilic group available. This can be advantageous when targeting a specific primary amine in the presence of less reactive hydroxyl groups. However, its high reactivity also makes it more susceptible to side reactions, particularly with trace amounts of water, which can lead to the formation of undesired urea byproducts and the consumption of the reagent.
-
This compound's Modulated Reactivity: The lower reactivity of this compound can offer a greater degree of control and potentially improved specificity. In situations where the difference in nucleophilicity between competing groups is less pronounced, a less reactive electrophile can allow for better discrimination. For instance, it may be possible to achieve selective reaction with a primary amine over a secondary amine with greater success using this compound compared to the more reactive phenyl isocyanate.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the synthesis of a urea and a carbamate, representative reactions of isocyanates. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Synthesis of N-benzyl-N'-(4-bromobenzyl)urea
This protocol details the reaction of this compound with a primary amine to form a disubstituted urea.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (recommended)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.2 M.
-
To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the urea product may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold DCM, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.
Protocol 2: Synthesis of Phenyl N-butylcarbamate
This protocol outlines the reaction of phenyl isocyanate with a primary alcohol to form a carbamate.
Materials:
-
Phenyl isocyanate
-
n-Butanol
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (recommended)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add n-butanol (1.0 equivalent) and anhydrous toluene.
-
Heat the solution to a gentle reflux.
-
Add phenyl isocyanate (1.0 equivalent) dropwise to the refluxing solution. Caution: The reaction can be exothermic.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The crude carbamate can be purified by distillation, recrystallization, or flash column chromatography.
Data-Driven Comparison of Reactivity
The key takeaway for the practicing chemist is the qualitative difference in reactivity. Phenyl isocyanate will generally exhibit faster reaction rates than this compound under identical conditions with the same nucleophile. This has practical implications for reaction times, temperature control, and the potential for side reactions.
| Feature | This compound | Phenyl Isocyanate |
| Reactivity | Lower | Higher |
| Governing Electronic Effect | Inductive effect of the 4-bromobenzyl group | Direct conjugation of the isocyanate with the phenyl ring |
| Steric Hindrance | Methylene spacer may offer more conformational flexibility | Planar phenyl group offers less flexibility |
| Susceptibility to Water | Less prone to hydrolysis due to lower reactivity | More prone to hydrolysis, leading to urea byproducts |
| Control over Reaction | Generally offers better control and selectivity | Can be less selective due to high reactivity |
Applications in Drug Development and Bioconjugation
The choice between these two isocyanates can be critical in the context of pharmaceutical and chemical biology research.
-
Phenyl Isocyanate in Bioconjugation: Phenyl isocyanate and its derivatives have been used for the modification of proteins and peptides.[6][7] Its high reactivity allows for efficient labeling of accessible amine groups, such as the N-terminus or the side chain of lysine residues. However, the high reactivity can also lead to non-specific labeling and challenges with hydrolysis in aqueous buffers.
-
This compound in Medicinal Chemistry: The 4-bromobenzyl moiety is a common structural motif in medicinal chemistry. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, or it can be involved in halogen bonding interactions with a biological target. The use of this compound allows for the introduction of this valuable fragment while forming a stable urea or carbamate linkage. Its more moderate reactivity can be advantageous in complex molecule synthesis, allowing for greater functional group tolerance.
Conclusion: A Strategic Choice for the Synthetic Chemist
The selection between this compound and phenyl isocyanate is not merely a choice between two reagents, but a strategic decision that impacts the outcome of a chemical transformation. Phenyl isocyanate, with its high reactivity driven by direct aromatic conjugation, is a powerful tool for rapid and efficient bond formation, particularly with highly nucleophilic amines. However, this reactivity comes at the cost of potentially lower selectivity and increased susceptibility to side reactions.
Conversely, this compound offers a more tempered reactivity profile. The electronic insulation provided by the methylene spacer leads to a more controlled and often more selective reaction, which can be invaluable in the synthesis of complex molecules with multiple functional groups. The presence of the bromine atom also provides a valuable synthetic handle for further molecular diversification.
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. A thorough understanding of the electronic and steric factors governing the reactivity of these isocyanates, as detailed in this guide, will enable the researcher to harness their unique properties to achieve their synthetic goals with precision and efficiency.
References
- Sauer, K. H. (1962). A study of the kinetics and mechanism of the reaction between phenyl isocyanate and aniline. American University of Beirut.
- Rolph, M. S., Markowska, A. L. J., Warriner, C. N., & O'Reilly, R. K. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(45), 6849–6864.
- Ghosh, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-28.
- Konecsny, G., & Kálmán, F. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3375.
- Vespoli, N. L., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409–2432.
- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 543-552.
- Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272.
- Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
- BenchChem. (2023).
- Mondal, T., & De, B. (2014). Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates.
- Mason, D. E., & Liebler, D. C. (2003). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Journal of Proteome Research, 2(3), 265-272.
- Lovering, E. G., & Laidler, K. J. (1962). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(1), 26-30.
- Matar, N. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
- Isome, J., & Barlocco, D. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9305-9349.
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
- Ghosh, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-28.
- Konecsny, G., & Kálmán, F. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3375.
-
PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
- Wang, C., et al. (2022). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 14(14), 2845.
- ChemRxiv. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology.
- Brodbelt, J. S., et al. (2022). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1845-1853.
- Sung, Y. M., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings.
- ResearchGate. (2021). Hammett and hole contrast σ values for para-Br−C 6 H 4 -.
- The Organic Chemistry Tutor. (2021, May 5). A Survey of Hammett Substituent Constants [Video]. YouTube.
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- Brain Vision. (2023, May 2).
-
PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Results from Different Isocyanate Derivatization Methods
Introduction: The Analytical Challenge of Isocyanates
Isocyanates are a class of highly reactive, low-molecular-weight compounds widely used in the production of polyurethanes, which are found in foams, adhesives, and coatings. This high reactivity, which makes them industrially valuable, also presents a significant analytical challenge. The electrophilic carbon of the isocyanate group (-N=C=O) readily reacts with nucleophiles, including water, alcohols, and primary/secondary amines. Consequently, direct analysis of free isocyanates in complex matrices is often impracticable due to their inherent instability.
Furthermore, occupational exposure limits for isocyanates are exceptionally low due to their potential to cause respiratory sensitization and occupational asthma[1][2]. This necessitates highly sensitive and accurate analytical methods to ensure workplace safety and environmental monitoring. To overcome the stability issue and enhance detection sensitivity, a derivatization step is employed. This process converts the reactive isocyanate into a stable, readily analyzable urea derivative[3][4].
However, with multiple derivatization methods established by regulatory bodies like OSHA and NIOSH, and prevalent in scientific literature, a critical question arises: Do these different methods yield comparable results? For laboratories developing or validating methods, especially in regulated environments, cross-validation is not merely a suggestion but a cornerstone of data integrity. This guide provides an in-depth framework for designing and executing a cross-validation study to compare analytical results from three common isocyanate derivatization reagents: Dibutylamine (DBA), 1-(9-anthracenylmethyl)piperazine (MAP), and 1-(2-methoxyphenyl)piperazine (1-2MP).
Pillar 1: Understanding the Derivatization Chemistries
The foundation of any analytical method for isocyanates lies in the rapid and complete conversion of the analyte to a stable derivative. The choice of derivatizing agent dictates the subsequent analytical technique and the overall performance of the method. All three reagents discussed here are secondary amines that undergo a nucleophilic addition reaction with the isocyanate group to form a stable urea linkage.
Method A: Dibutylamine (DBA)
DBA is a simple, effective, and widely used reagent. Its reaction with an isocyanate yields a dibutylurea derivative.
-
Causality of Choice: The primary advantage of DBA is the exceptional stability of the resulting urea derivatives[1]. The lack of a strong chromophore or fluorophore in the DBA molecule itself means that detection is reliant on the inherent properties of the derivative or, more commonly, the high specificity and sensitivity of mass spectrometry (LC-MS/MS). This makes it an excellent choice for complex matrices where selectivity is paramount[4]. The ASSET™ EZ4-NCO dry sampler, for instance, utilizes DBA derivatization according to ISO 17734-1[1].
-
Analytical Finish: Primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The simple structure allows for straightforward fragmentation patterns, ideal for Multiple Reaction Monitoring (MRM) quantification[5].
Method B: 1-(9-anthracenylmethyl)piperazine (MAP)
MAP is the reagent specified in NIOSH Method 5525 for total isocyanates[6]. It contains a piperazine ring for reaction and an anthracenyl group as a fluorescent tag.
-
Causality of Choice: The anthracene moiety is a powerful fluorophore. This allows for highly sensitive and selective detection using a fluorescence detector (FLD)[2]. Fluorescence detection is inherently more selective than UV absorbance because fewer compounds natively fluoresce, reducing potential interferences from the sample matrix. The reactivity of MAP is also reported to be superior to many other reagents[7].
-
Analytical Finish: High-Performance Liquid Chromatography with Fluorescence and/or UV detection (HPLC-FLD/UV). The dual detection provides an additional layer of confirmation.
Method C: 1-(2-methoxyphenyl)piperazine (1-2MP or MOPP)
1-2MP is a widely adopted reagent, notably used in UK MDHS 25 and various OSHA methods[8].
-
Causality of Choice: The 1-2MP derivatives possess good UV absorbance and are also electrochemically active, allowing for versatile detection options. The reagent provides a good balance of reactivity, derivative stability, and detectability without requiring the specialized handling that some highly fluorescent compounds might need. It has been extensively used and validated in numerous studies[7][9][10].
-
Analytical Finish: HPLC with UV and/or Electrochemical (EC) detection[8]. It is also amenable to LC-MS analysis[9].
Pillar 2: Designing a Self-Validating Cross-Validation Protocol
The objective of this protocol is to rigorously compare the quantitative performance of the DBA, MAP, and 1-2MP methods on a common, well-characterized sample. A self-validating system is one where controls and checks are built into the workflow to ensure the integrity of each step.
Experimental Workflow Diagram
The following diagram illustrates the parallel workflow for the cross-validation study.
Caption: Parallel workflow for cross-validating three isocyanate derivatization methods.
Step-by-Step Experimental Protocol
1. Preparation of a Characterized Isocyanate Standard:
-
Rationale: To ensure an accurate reference point, a commercially available polyurethane hardener (containing a mix of monomers and oligomers like HDI and IPDI) should be used.
-
Protocol:
-
Determine the total isocyanate group (-NCO) content of the hardener via a standard titration method (e.g., ASTM D2572). This provides an absolute reference value against which all derivatization results will be compared[7].
-
Accurately weigh and dissolve the hardener in dry acetonitrile to create a concentrated stock solution. Store this solution under inert gas at ≤ 4°C.
-
2. Preparation of Derivatization Reagent Solutions:
-
Rationale: Reagent concentration must be in sufficient excess to ensure rapid and complete reaction with the highest concentration of isocyanate to be tested.
-
Protocol:
-
DBA Solution: Prepare a 0.01 M solution of dibutylamine in dry toluene or acetonitrile.
-
MAP Solution: Prepare a 1x10⁻⁴ M solution of MAP in acetonitrile. Note: MAP solutions can be unstable and should be prepared fresh or stored in a freezer for a maximum of one week[2][6].
-
1-2MP Solution: Prepare a 0.01 M solution of 1-(2-methoxyphenyl)piperazine in dry toluene or acetonitrile.
-
3. Spiking and Parallel Derivatization:
-
Rationale: Analyzing multiple concentration levels is crucial for assessing linearity and performance across the desired analytical range. Performing the derivatizations in parallel minimizes temporal variability.
-
Protocol:
-
From the isocyanate stock solution, prepare a series of at least five spiking solutions in acetonitrile.
-
For each concentration level, aliquot equal volumes of the isocyanate solution into three separate reaction vials.
-
To the first set of vials, add an excess volume of the DBA reagent solution.
-
To the second set of vials, add an excess volume of the MAP reagent solution.
-
To the third set of vials, add an excess volume of the 1-2MP reagent solution.
-
Vortex all vials and allow them to react for a minimum of 30 minutes at room temperature. Some protocols may specify longer times or the addition of a catalyst; consistency is key.
-
(Optional but recommended) Quench any remaining unreacted derivatizing agent if it interferes with chromatography. For piperazine-based reagents like MAP and 1-2MP, adding a small amount of acetic anhydride can be effective[6].
-
Dilute all samples to a final volume with the appropriate mobile phase starting composition.
-
4. Instrumental Analysis:
-
Rationale: Each set of derivatives must be analyzed using the optimal detection method to ensure a fair comparison of the chemistries themselves.
-
Protocol:
-
DBA-Derivatives (LC-MS/MS): Analyze using a C18 reversed-phase column with a gradient of water/acetonitrile containing 0.1% formic acid. Use electrospray ionization in positive mode (ESI+) and develop MRM transitions for the specific isocyanate-DBA ureas of interest[1][5].
-
MAP-Derivatives (HPLC-FLD/UV): Analyze using a C18 column. Use a fluorescence detector with excitation at ~365-370 nm and emission at ~405-410 nm. A UV detector can be run in series at ~254 nm[6].
-
1-2MP-Derivatives (HPLC-UV): Analyze using a C18 column with UV detection at ~240-254 nm. If available, an electrochemical detector can be used in series[8][9].
-
Pillar 3: Data Interpretation and Performance Comparison
After generating the data, a systematic comparison is essential. The results should be summarized in a clear, quantitative format.
Comparative Performance Data Table
| Parameter | Method A: DBA (LC-MS/MS) | Method B: MAP (HPLC-FLD) | Method C: 1-2MP (HPLC-UV) | Rationale & Acceptance Criteria |
| Analyte(s) | HDI, MDI, IPDI Monomers & Oligomers | HDI, MDI, IPDI Monomers & Oligomers | HDI, MDI, IPDI Monomers & Oligomers | Ensure the same target analytes are being compared. |
| Sensitivity (LOQ) | ~0.1-1 ng/mL | ~0.5-5 ng/mL | ~5-20 ng/mL | LOQ should be sufficient for the intended application. LC-MS/MS is expected to be the most sensitive[11]. |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 | All methods should demonstrate excellent linearity over the tested range. |
| Accuracy (% Recovery) | 90-110% | 85-115% | 85-115% | Calculated against the titrimetric reference value. Should be within established laboratory limits. |
| Precision (% RSD) | < 10% | < 15% | < 15% | Represents the repeatability of the measurement for replicate preparations. |
| Derivative Stability | High (Stable for weeks at 4°C)[1] | Moderate (Light/Temp sensitive)[3][6] | High (Stable for days at 4°C) | Assessed by re-injecting samples after 24-48 hours in the autosampler. |
| Selectivity | Very High (MRM) | High (Fluorescence) | Moderate (UV) | Resistance to matrix interference. MS provides the highest confidence in identification[5][11]. |
Interpreting the Results
-
Concordance: Do the calculated concentrations for the total NCO content agree across the three methods and with the reference titration value? A statistical evaluation (e.g., ANOVA) can determine if there are significant differences.
-
Discrepancies: If results differ, investigate the cause. For example, the MAP or 1-2MP methods might show a lower recovery for certain oligomers if their reaction kinetics are slower compared to DBA. Conversely, matrix interferences in a less selective method like HPLC-UV could artificially inflate results.
-
Method Selection: The "best" method depends on the application. For ultimate sensitivity and specificity, DBA with LC-MS/MS is often superior. For routine, high-throughput screening where an LC-MS is not available, MAP with fluorescence detection offers an excellent balance of sensitivity and selectivity. 1-2MP remains a robust and well-documented choice for standard UV-based systems.
Conclusion
The derivatization of isocyanates is a mandatory step for their accurate quantification. While several excellent reagents and methods exist, they are not interchangeable without verification. A rigorous cross-validation study, as outlined in this guide, is the only way to ensure that analytical data is accurate, reproducible, and defensible. By systematically comparing methods based on sensitivity, accuracy, precision, and stability, researchers can make informed decisions, validate their in-house procedures against established standards, and generate data with the highest degree of scientific integrity. This process of internal validation builds trustworthiness into every result reported by the laboratory.
References
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. [Link]
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28033-28051. [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Analytical Methods, 6(20), 8345-8354. [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. National Institute for Occupational Safety and Health (NIOSH). [Link]
- Streicher, E. P. (1999). Isocyanate derivatizing agent and methods of production and use.
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry Publishing. (2022). [Link]
-
Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. (2015). YouTube. [Link]
-
Tinnerberg, H. (2007). Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. [Link]
-
Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration (OSHA). [Link]
-
Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library. [Link]
-
Rosenber, C., et al. (2000). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine. ResearchGate. [Link]
-
Girelli, A. M., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Scientific Reports, 12(1), 12975. [Link]
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. m.youtube.com [m.youtube.com]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. dl.astm.org [dl.astm.org]
A Head-to-Head Comparison of Derivatization Agents: 4-Bromobenzyl Isocyanate vs. Pentafluorobenzyl Bromide (PFBBr)
For Researchers, Scientists, and Drug Development Professionals
In the realm of trace-level quantitative analysis, derivatization is a cornerstone technique, transforming analytes into forms more amenable to separation and detection by chromatographic methods. The choice of derivatization reagent is critical, directly impacting the sensitivity, selectivity, and reliability of an assay. This guide provides an in-depth performance comparison of two potent derivatization agents: 4-Bromobenzyl isocyanate and Pentafluorobenzyl bromide (PFBBr), offering insights into their respective strengths and applications.
The Critical Role of Derivatization in Modern Analytical Chemistry
Many biologically and pharmaceutically relevant molecules possess functional groups—such as amines, phenols, and carboxylic acids—that render them non-volatile or poorly ionizable, posing challenges for gas chromatography (GC) and mass spectrometry (MS) analysis. Derivatization overcomes these limitations by chemically modifying the analyte to:
-
Enhance Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, making the analyte suitable for GC separation.
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis.
-
Increase Detection Sensitivity: The introduction of specific chemical moieties can significantly enhance the response of detectors like electron capture detectors (ECD) or mass spectrometers.
-
Improve Chromatographic Resolution: Derivatization can alter the retention characteristics of an analyte, leading to better separation from interfering matrix components.
Understanding the Contenders: Chemical Properties and Reactivity
This compound: A Reagent for Nucleophilic Addition
This compound is a member of the isocyanate family of compounds, characterized by the highly reactive -N=C=O functional group. Its utility as a derivatization agent stems from the electrophilic nature of the central carbon atom, which readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as primary and secondary amines, and phenols. This reaction results in the formation of stable urea and carbamate derivatives, respectively.
The presence of the bromobenzyl group provides a key advantage for detection. The bromine atom can be detected by halogen-specific detectors, and the benzyl group can act as a chromophore for UV detection in high-performance liquid chromatography (HPLC).
Pentafluorobenzyl Bromide (PFBBr): A Versatile Alkylating Agent
Pentafluorobenzyl bromide is a widely used alkylating agent that introduces a pentafluorobenzyl (PFB) group into the analyte molecule.[1] The reaction typically proceeds via an SN2 mechanism, where a nucleophilic functional group on the analyte (e.g., carboxylate, phenoxide, or thiolate anion) displaces the bromide ion.
The key to PFBBr's exceptional performance lies in the five fluorine atoms on the benzene ring. These electronegative atoms make the PFB group a strong electron-capturing moiety, leading to ultra-high sensitivity when analyzed by GC with an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS).[2]
Performance Showdown: this compound vs. PFBBr
While direct head-to-head experimental data comparing these two reagents is scarce in published literature, a comprehensive performance evaluation can be constructed based on their known chemical properties, reaction mechanisms, and applications in derivatization.
Reaction Kinetics and Conditions
| Feature | This compound | Pentafluorobenzyl Bromide (PFBBr) |
| Reaction Type | Nucleophilic Addition | Nucleophilic Substitution (SN2) |
| Target Analytes | Primary & Secondary Amines, Phenols | Carboxylic Acids, Phenols, Thiols, some Amines |
| Typical Solvents | Aprotic solvents (e.g., acetonitrile, toluene) | Aprotic solvents (e.g., acetonitrile, acetone) |
| Catalyst | Often not required, but can be base-catalyzed | Often requires a base (e.g., K₂CO₃, DIPEA) to deprotonate the analyte |
| Reaction Time | Generally fast, often complete at room temperature | Can range from 30 minutes to several hours, often requires heating |
| Byproducts | Typically none, reaction is an addition | Bromide salts, which may need to be removed |
Expert Insight: The choice between these reagents often hinges on the target analyte. For primary and secondary amines, this compound offers a direct and often catalyst-free derivatization pathway. In contrast, PFBBr is the go-to reagent for carboxylic acids and phenols, where the formation of a nucleophilic anion is a prerequisite for the reaction.
Derivative Properties and Analytical Performance
| Feature | This compound Derivatives | Pentafluorobenzyl Bromide (PFBBr) Derivatives |
| Derivative Type | Ureas (from amines), Carbamates (from phenols) | PFB-esters, PFB-ethers, PFB-thioethers |
| Stability | Generally stable for HPLC analysis | Thermally stable and suitable for GC analysis |
| Volatility | Lower volatility, more suited for LC-MS | High volatility, ideal for GC-MS |
| Detection Method | HPLC-UV, LC-MS | GC-ECD, GC-NCI-MS |
| Sensitivity | Good, especially with MS detection | Excellent, particularly with ECD and NCI-MS |
| Mass Spectrum | Characteristic fragmentation patterns can aid in identification | PFB group provides a distinct isotopic signature |
Expert Insight: The analytical platform is a major determinant in reagent selection. The lower volatility of the urea and carbamate derivatives formed with this compound makes them well-suited for LC-MS analysis.[3] Conversely, the high volatility and exceptional electron-capturing properties of PFB derivatives make PFBBr the superior choice for achieving ultra-low detection limits in GC-MS applications.[2]
Experimental Workflows and Methodologies
To provide a practical context, the following sections outline detailed, step-by-step protocols for derivatization using both reagents.
Derivatization of a Primary Amine with this compound for LC-MS Analysis
This protocol is designed for the derivatization of a model primary amine, such as a biogenic amine, in a biological matrix extract.
Diagram of the Experimental Workflow:
Caption: Workflow for amine derivatization with this compound.
Protocol:
-
Sample Preparation:
-
Extract the amine-containing analytes from the biological matrix using a suitable liquid-liquid or solid-phase extraction (SPE) method.
-
Evaporate the extract to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
To the reconstituted sample, add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Sample Work-up and Analysis:
-
(Optional) If excess reagent is a concern, a quenching step can be introduced by adding a small amount of a primary amine scavenger.
-
Dilute the derivatized sample with the initial mobile phase of the LC method to a final volume of 1 mL.
-
Inject an appropriate volume of the diluted sample onto the LC-MS/MS system for analysis.
-
Derivatization of a Carboxylic Acid with PFBBr for GC-MS Analysis
This protocol outlines the derivatization of a model carboxylic acid, such as a fatty acid, from a sample extract.
Diagram of the Experimental Workflow:
Caption: Workflow for carboxylic acid derivatization with PFBBr.
Protocol:
-
Sample Preparation:
-
Ensure the sample extract containing the carboxylic acids is completely dry. Evaporate under nitrogen if necessary.
-
-
Derivatization Reaction:
-
Prepare a derivatization solution consisting of 10% (v/v) PFBBr and 1% (v/v) N,N-Diisopropylethylamine (DIPEA) in acetone.
-
Add 100 µL of the derivatization solution to the dried sample.
-
Seal the reaction vial tightly and incubate at 60°C for 1 hour.
-
-
Sample Work-up and Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of hexane.
-
Inject 1 µL of the reconstituted sample into the GC-MS system for analysis.
-
Conclusion and Recommendations
The choice between this compound and PFBBr is fundamentally driven by the nature of the analyte and the intended analytical platform.
-
This compound is a strong candidate for the derivatization of primary and secondary amines for LC-MS analysis . Its rapid reaction kinetics at room temperature and the properties of the resulting urea derivatives make it a convenient and effective choice.
-
Pentafluorobenzyl bromide (PFBBr) remains the gold standard for the derivatization of carboxylic acids, phenols, and thiols , particularly when ultra-high sensitivity is required using GC-based methods with ECD or NCI-MS detection.
For drug development professionals and researchers, a thorough understanding of the chemistry and performance characteristics of these reagents is paramount for developing robust and reliable analytical methods. While this guide provides a comprehensive comparison based on available data, it is always recommended to perform method optimization and validation for specific analytes and matrices to ensure the highest quality data.
References
- Google Patents. (n.d.). Isocyanate derivatizing agent and methods of production and use.
-
United States Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Retrieved from [Link]
-
SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]
- Google Patents. (n.d.). Method of detecting isocyanates.
-
ResearchGate. (n.d.). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates | Request PDF. Retrieved from [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Retrieved from [Link]
-
PubMed. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Isocyanate Analysis Methods
Introduction: The Critical Need for Accurate Isocyanate Quantification
Isocyanates, a family of highly reactive organic compounds, are fundamental building blocks in the production of polyurethanes, which are ubiquitous in modern life, finding applications in foams, coatings, adhesives, and elastomers.[1] However, the very reactivity that makes them so useful also renders them significant occupational health hazards. Exposure to isocyanates can lead to respiratory sensitization, asthma, and irritation of the skin, eyes, and respiratory tract.[1][2] Events like the Bhopal gas tragedy, involving methyl isocyanate, serve as a stark reminder of their potential for harm.[2]
Given the low occupational exposure limits set by regulatory bodies such as the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA), the ability to accurately and reliably quantify isocyanate concentrations in the workplace air is paramount for worker safety.[2] This guide provides an in-depth comparison of common analytical methods for isocyanate determination, offering insights into their principles, performance characteristics, and the rationale behind their experimental design. It is intended to serve as a valuable resource for researchers, industrial hygienists, and drug development professionals who require a nuanced understanding of these analytical techniques.
The Foundational Principle: Derivatization as a Prerequisite for Analysis
The high reactivity and instability of isocyanates make their direct analysis challenging.[2] Consequently, the most prevalent analytical strategies rely on a crucial first step: derivatization.[2] This process involves reacting the isocyanate group (-NCO) with a reagent to form a stable, non-volatile derivative that can be readily analyzed, typically by chromatography.[2] The choice of derivatizing agent is a critical experimental decision that influences the sensitivity, selectivity, and applicability of the method.
Core Analytical Methodologies: A Comparative Overview
The following sections delve into the most widely employed methods for isocyanate analysis, highlighting their key features and providing a basis for inter-laboratory comparison.
Methods Employing 1-(2-Pyridyl)piperazine (1-2PP)
The use of 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent is a cornerstone of several established methods, including those developed by OSHA.[3]
Principle: 1-2PP reacts with the isocyanate functional group to form a stable urea derivative. This derivative is then typically analyzed by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[3][4]
Key Advantages:
-
Well-Established: These methods have a long history of use and are well-documented by regulatory agencies.[3]
-
Good Sensitivity: When coupled with a fluorescence detector, these methods can achieve low detection limits.[3]
Considerations:
-
Potential for Interferences: As with any chromatographic method, co-eluting compounds can interfere with the analysis. Mass spectrometry can be used for confirmation in such cases.[4]
Experimental Workflow: OSHA Method 5002 (A Representative 1-2PP Method)
Caption: Workflow for isocyanate analysis using OSHA Method 5002.
Detailed Protocol: OSHA Method 5002
-
Sample Collection:
-
Use a 37-mm three-piece cassette with a glass fiber filter coated with 1 mg of 1-(2-pyridyl)piperazine (1-2PP).[3]
-
Remove the inlet section of the cassette to perform "open-face" sampling, which is crucial for collecting aerosols containing isocyanates.[3]
-
Connect the cassette to a personal air sampling pump calibrated to a flow rate of 1.0 L/min.[3]
-
Collect a sample for a duration of 15 to 240 minutes, corresponding to a total air volume of 15 to 240 liters.[3]
-
-
Sample Storage and Transport:
-
After sampling, cap the cassette and submit the samples to the laboratory for analysis. If storage is necessary, refrigerate the samples at 2-8°C.[3]
-
-
Sample Preparation:
-
Instrumental Analysis:
-
Analyze the sample extract using an HPLC system equipped with a suitable reversed-phase column.[4]
-
Employ a UV or fluorescence detector for the detection of the 1-2PP-isocyanate derivatives.[5]
-
Prepare a series of calibration standards of the isocyanate-1-2PP derivatives and analyze them to generate a calibration curve.[4]
-
-
Quantification:
-
Identify and quantify the isocyanates in the samples by comparing their peak areas and retention times to those of the calibration standards.[4]
-
NIOSH Method 5525: Utilizing 1-(9-Anthracenylmethyl)piperazine (MAP) for Enhanced Sensitivity
NIOSH Method 5525 is designed for the determination of total isocyanate groups, including monomers and oligomers, and employs a different derivatizing agent for enhanced sensitivity.[6]
Principle: This method uses 1-(9-anthracenylmethyl)piperazine (MAP) as the derivatizing agent. The resulting MAP-isocyanate derivatives are highly fluorescent, allowing for very low detection limits when analyzed by HPLC with a fluorescence detector.[6] A UV detector is used in series to aid in the identification and quantification of oligomers.[6]
Key Advantages:
-
High Sensitivity: The strong fluorescence of the MAP derivatives provides excellent sensitivity, making it suitable for measuring low concentrations of isocyanates.[6]
-
Total Isocyanate Measurement: The method is designed to quantify the total isocyanate group concentration, which is crucial for assessing overall exposure, as oligomeric isocyanates are also hazardous.[6]
Considerations:
-
Reagent Stability: Concentrated solutions of MAP should be stored frozen and used within a week.[6]
-
Quantification of Oligomers: The quantification of oligomers is based on the UV response of the corresponding monomer standard, assuming a similar response factor.[6]
Experimental Workflow: NIOSH Method 5525
Caption: Workflow for isocyanate analysis using NIOSH Method 5525.
Detailed Protocol: NIOSH Method 5525
-
Sample Collection:
-
Sample Preparation:
-
Impinger Samples: Transfer the impinger solution to a vial.
-
Filter Samples: Extract the filter with an extracting solution of MAP in acetonitrile.[6]
-
-
Instrumental Analysis:
-
Quantification:
-
Monomers: Quantify monomeric isocyanates using the fluorescence detector by comparing the peak response to the calibration curve. Confirm identity by comparing the fluorescence to UV response ratio with that of the standard.[6]
-
Oligomers (Total Isocyanate): Quantify oligomeric isocyanates by summing the UV peak areas of the non-monomeric peaks and using the calibration curve generated from the corresponding monomer standard.[6]
-
Di-n-butylamine (DBA) Based Methods with LC-MS/MS
Methods using di-n-butylamine (DBA) as the derivatizing agent, often coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represent a more modern approach to isocyanate analysis.[7][8]
Principle: DBA reacts with isocyanates to form stable urea derivatives. The high selectivity and sensitivity of LC-MS/MS detection allow for unambiguous identification and quantification of these derivatives, even in complex matrices.[7][8]
Key Advantages:
-
High Specificity: MS/MS detection provides excellent specificity, minimizing the risk of interferences.[9]
-
Versatility: This approach can be used for a wide range of isocyanates, including both monomers and oligomers.[7]
-
Dry Samplers: DBA is often used in convenient dry samplers, which are easier to handle in the field than traditional impingers.[7]
Considerations:
-
Instrumentation Cost: LC-MS/MS instrumentation is more expensive than HPLC-UV/Fluorescence systems.
-
Method Development: Development of MS/MS methods requires expertise in mass spectrometry.
Experimental Workflow: DBA Derivatization with LC-MS/MS
Caption: Workflow for isocyanate analysis using DBA derivatization and LC-MS/MS.
Detailed Protocol: General DBA-based Method
-
Sample Collection:
-
Sample Preparation:
-
Instrumental Analysis:
-
Analyze the sample extract using an LC-MS/MS system.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Use stable isotope-labeled internal standards to improve the accuracy and precision of quantification.
-
-
Quantification:
-
Quantify the DBA-isocyanate derivatives by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Inter-laboratory Comparison: Performance Data
The true test of a method's robustness is its performance across different laboratories. A study comparing four analytical methods for isocyanates in a clear coat hardener provides valuable insights.[10] The methods included a modified NIOSH 5525, an LC/MS method with 1-(2-methoxyphenyl)piperazine (MPP), a modified OSHA 42/PV2034, and a commercial method.[10] The study found that most methods compared well against reference values for the major isocyanate components.[10]
The following table summarizes typical performance characteristics of the discussed methods, compiled from various sources. It is important to note that these values can vary depending on the specific isocyanate, sample matrix, and laboratory instrumentation.
| Parameter | 1-2PP based Methods (e.g., OSHA 5002) | MAP based Methods (NIOSH 5525) | DBA based Methods (LC-MS/MS) |
| Derivatizing Agent | 1-(2-Pyridyl)piperazine | 1-(9-Anthracenylmethyl)piperazine | Di-n-butylamine |
| Typical Detector | HPLC-UV/Fluorescence | HPLC-Fluorescence/UV | LC-MS/MS |
| Reported LOD/LOQ | ~0.05 µ g/sample [3] | Air concentration: 1.4 µg/m³ for a 15-L sample[6] | ~0.05 µg/m³ (TWA)[7] |
| Precision (RSD) | Generally <15% | Varies by analyte and concentration | Generally <10% with internal standards |
| Accuracy/Recovery | 80-120% in matrix spikes[4] | 91-99% for spiked monomers[6] | High recovery, method dependent |
| Key Advantage | Well-established, regulatory acceptance | High sensitivity for total isocyanates | High specificity, suitable for complex matrices |
| Key Disadvantage | Potential for interferences | Oligomer quantification is indirect | Higher instrumentation cost |
Conclusion and Recommendations
The choice of an appropriate analytical method for isocyanates depends on several factors, including the specific isocyanates of interest, the required detection limits, the sample matrix, and the available instrumentation.
-
For routine compliance monitoring where established protocols are required, 1-2PP based methods like OSHA 5002 are a reliable choice.
-
When high sensitivity is paramount, especially for the assessment of total isocyanate exposure including oligomers, NIOSH 5525 with MAP derivatization is the method of choice.
-
For research applications or in complex industrial environments with a high potential for interferences, the specificity and sensitivity of DBA derivatization coupled with LC-MS/MS offer significant advantages.
An inter-laboratory comparison or proficiency testing program is highly recommended for any laboratory analyzing isocyanates to ensure the accuracy and comparability of their data. As technology evolves, methods based on mass spectrometry are likely to become more prevalent due to their superior specificity and sensitivity.
References
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
National Institute for Occupational Safety and Health. (2003). ISOCYANATES, TOTAL (MAP): METHOD 5525. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28243-28263. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Evaluating Exposure. U.S. Department of Labor. [Link]
-
SGS United Kingdom. A NEW APPROACH TO SAMPLING ISOCYANATES MONOMER AND OLIGOMERS IN AIR USING A DRY SAMPLER. [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(10), 657-669. [Link]
-
U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]
-
Axelsson, S. (2010). Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. [Link]
-
LCS Laboratory Inc. Laboratory Test: Comprehensive Isocyanate Analysis for Air Monitoring Using OSHA 5002 Method. [Link]
-
Lee, K., et al. (2018). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1092, 442-449. [Link]
-
IOM World. Isocyanate Sampling and Analysis. [Link]
- Streicher, R. P., et al. (1994). Method 25 for the Determination of Hazardous Substances (MDHS 25) of the Health Safety Executive of the United Kingdom.
-
ASTM International. (2001). Isocyanates: Sampling, Analysis, and Health Effects. [Link]
-
International Occupational Medicine Society. Isocyanate Sampling and Analysis. [Link]
Sources
- 1. iom-world.org [iom-world.org]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. lcslaboratory.com [lcslaboratory.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. cdc.gov [cdc.gov]
- 7. sgs.co.uk [sgs.co.uk]
- 8. diva-portal.org [diva-portal.org]
- 9. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Verifying Isocyanate Analysis Methods in a Pharmacopoeial Context
Foreword: Navigating the Analytical Landscape for Isocyanates in Pharmaceuticals
For researchers, scientists, and drug development professionals, ensuring the quality and safety of pharmaceutical products is paramount. Isocyanates, while versatile chemical building blocks used in the synthesis of various pharmaceutical polymers and excipients, present a unique analytical challenge due to their high reactivity and potential toxicity. Residual isocyanate monomers can pose a significant safety risk, necessitating robust and reliable analytical methods for their quantification.
A critical observation when approaching this topic is the notable absence of specific monographs in the major pharmacopoeias—the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP)—for the analysis of residual isocyanates in pharmaceutical-grade materials. This absence does not diminish the need for control but rather places the onus on the pharmaceutical manufacturer to develop and rigorously validate their own analytical procedures.
This guide provides an in-depth comparison of suitable analytical methodologies for isocyanate analysis, grounded in the principles of scientific integrity and regulatory expectations for method validation. We will explore both classical and modern techniques, offering field-proven insights into their application, performance, and suitability for verifying the quality of pharmaceutical materials. The objective is to empower you, the scientist, to select, validate, and implement an analytical method that is truly fit for its intended purpose, ensuring product quality and patient safety.
The Analytical Imperative: Why Isocyanate Analysis Matters
Isocyanates are characterized by the highly reactive functional group -N=C=O. This reactivity is fundamental to their industrial utility in forming stable urethane linkages but also presents analytical hurdles. Incomplete reactions can leave residual isocyanate monomers in the final product, which are potential sensitizers and can be harmful. Therefore, sensitive and specific analytical methods are required to ensure that levels of these residual monomers are below acceptable safety thresholds.
In the absence of dedicated pharmacopoeial monographs, the principles outlined in general chapters on method validation, such as USP General Chapter <1225> Validation of Compendial Procedures and the ICH Q2(R1) guideline on Validation of Analytical Procedures , become the authoritative framework.[1][2][3][4] These documents provide a roadmap for demonstrating that an analytical procedure is suitable for its intended purpose, covering key validation characteristics.[1][2][3][4]
Comparative Analysis of Key Methodologies
Two primary analytical strategies have proven effective for the determination of isocyanates: a classical titrimetric approach for total isocyanate content and more specific chromatographic methods for individual isocyanate species.
The Classical Approach: Dibutylamine (DBA) Back-Titration
This method is a robust and well-established technique for determining the total isocyanate (-NCO) group content in a sample. It is particularly useful for raw material testing and for assessing the overall reaction completion of polymerization processes. The principle relies on the reaction of the isocyanate with an excess of a standard solution of dibutylamine to form a stable urea derivative. The unreacted dibutylamine is then back-titrated with a standardized acid, allowing for the calculation of the amount of isocyanate that reacted.
Causality of Experimental Choices:
-
Excess Dibutylamine: Ensuring a significant excess of dibutylamine is crucial to drive the derivatization reaction to completion, especially given the high reactivity of the isocyanate group.
-
Anhydrous Solvents: Isocyanates readily react with water. Therefore, the use of anhydrous solvents like toluene is essential to prevent side reactions that would consume the analyte and lead to inaccurate results.
-
Back-Titration: A direct titration of the highly reactive isocyanate is often not feasible. The back-titration approach with a stable excess reagent (dibutylamine) provides a more controlled and accurate endpoint determination.
The Modern Approach: Chromatographic Separation with Derivatization
For the specific and sensitive quantification of individual isocyanate monomers (e.g., toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI)), chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard. Due to the high reactivity and generally poor chromatographic behavior of underivatized isocyanates, a derivatization step is essential. This involves reacting the isocyanate with a reagent to form a stable, UV-active, or fluorescent derivative that can be easily separated and detected.
Common Derivatization Reagents:
-
1-(2-Methoxyphenyl)piperazine (MPP): This is a widely used reagent that forms stable urea derivatives with isocyanates.[5][6] The resulting derivatives have strong UV absorbance, allowing for sensitive detection by HPLC-UV.
-
Dibutylamine (DBA): While used in titration, DBA can also be employed as a derivatizing agent for LC-MS/MS analysis, which offers enhanced selectivity and sensitivity.[7][8]
Detection Techniques:
-
HPLC with Ultraviolet (UV) Detection: This is a common and robust technique. The MPP derivatives of isocyanates exhibit strong UV absorbance, providing good sensitivity for most applications.
-
HPLC with Fluorescence Detection (FLD): For applications requiring higher sensitivity, derivatizing agents that yield fluorescent products can be used. Fluorescence detection is generally more sensitive and selective than UV detection.[9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest degree of selectivity and sensitivity. It is particularly valuable for analyzing complex matrices and for achieving very low detection limits.[7][8][10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the analytical data, detailed and well-documented protocols are essential. Below are representative step-by-step methodologies for the DBA back-titration and an HPLC-UV method using MPP derivatization.
Protocol 1: Determination of Total Isocyanate (NCO) Content by Dibutylamine Back-Titration
This protocol is adapted from standard methods like DIN EN ISO 14896 and JIS K 6806.[11][12]
1. Reagent Preparation:
- Dibutylamine Solution (0.9 M in anhydrous Toluene): Carefully weigh 118 g of di-n-butylamine into a 1000 mL volumetric flask and dilute to the mark with anhydrous toluene.
- Hydrochloric Acid (1 M in Isopropyl Alcohol): Prepare and standardize a 1 M solution of HCl in isopropyl alcohol.
2. Sample Preparation and Reaction:
- Accurately weigh an appropriate amount of the sample (typically 1-2 g) into a 250 mL Erlenmeyer flask.
- Add 50 mL of anhydrous toluene to dissolve the sample.
- Using a volumetric pipette, add 20.0 mL of the 0.9 M dibutylamine solution.
- Stopper the flask, and stir the mixture for 15 minutes at room temperature to ensure complete reaction.
3. Titration:
- Add 100 mL of isopropyl alcohol to the flask.
- Add a few drops of a suitable indicator (e.g., bromophenol blue) or use a potentiometric electrode.
- Titrate the excess dibutylamine with the standardized 1 M HCl solution until the endpoint is reached (color change or inflection point in the titration curve).
4. Blank Determination:
- Perform a blank titration using the same procedure but without the sample.
5. Calculation:
- Calculate the %NCO using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
- V_blank = Volume of HCl used for the blank titration (mL)
- V_sample = Volume of HCl used for the sample titration (mL)
- N_HCl = Normality of the HCl solution
- 4.202 = Milliequivalent weight of the NCO group multiplied by 100
- W_sample = Weight of the sample (g)
Protocol 2: HPLC-UV Analysis of Residual Isocyanates with MPP Derivatization
This protocol is based on established methods for the analysis of isocyanate derivatives.[5][13]
1. Standard and Sample Preparation:
- Standard Preparation: Prepare a stock solution of the isocyanate-MPP derivative of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh a known amount of the sample into a vial. Add a defined volume of a solution containing 1-(2-methoxyphenyl)piperazine (MPP) in a suitable solvent (e.g., toluene). Allow the reaction to proceed to completion (e.g., by gentle heating or allowing to stand for a specified time). After the reaction, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC-UV Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at pH 6.0).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: Typically around 242 nm for MPP derivatives.
- Column Temperature: 30 °C.
3. Analysis and Quantification:
- Inject the prepared standards and samples into the HPLC system.
- Identify the peaks of the isocyanate-MPP derivatives based on their retention times compared to the standards.
- Quantify the amount of each isocyanate in the sample by comparing the peak area with the calibration curve generated from the standards.
Visualizing the Analytical Workflows
To better understand the procedural flow of each method, the following diagrams are provided.
Caption: Workflow for DBA Back-Titration.
Caption: Workflow for HPLC-UV with MPP Derivatization.
Performance Comparison: A Data-Driven Evaluation
The choice of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes typical performance data for the discussed methods, compiled from various validation studies. It is important to note that these values are representative and will vary depending on the specific isocyanate, matrix, and instrumentation.
| Performance Characteristic | Dibutylamine (DBA) Back-Titration | HPLC-UV (with MPP Derivatization) | LC-MS/MS (with Derivatization) |
| Specificity | Low (measures total NCO content) | High (separates different isocyanates) | Very High (mass-based identification) |
| Limit of Detection (LOD) | Not applicable (assay method) | 0.002 - 0.011 µg/mL[5][6] | ~5 pg injected[10] |
| Limit of Quantification (LOQ) | Not applicable (assay method) | 0.006 - 0.037 µg/mL[5][6] | ~50 pg injected[10] |
| Linearity (R²) | Not applicable | > 0.99 | > 0.995[8] |
| Accuracy (% Recovery) | Typically 98-102% | 80 - 120%[13] | 80 - 120%[7][8] |
| Precision (%RSD) | < 2% | < 5% | < 13%[8] |
| Primary Application | Raw material assay, process control | Residual monomer quantification | Trace-level residual monomer analysis |
Conclusion: A Self-Validating System for Isocyanate Analysis
In the evolving landscape of pharmaceutical quality control, the absence of specific pharmacopoeial monographs for isocyanate analysis necessitates a proactive and scientifically sound approach from researchers and drug developers. The responsibility lies in establishing in-house analytical methods that are not only accurate and precise but are also thoroughly validated to be fit for their intended purpose.
The classical dibutylamine back-titration method remains a valuable tool for determining total isocyanate content, offering simplicity and robustness for raw material testing. However, for the specific and sensitive quantification of residual monomers in final products, derivatization followed by a chromatographic separation is indispensable. While HPLC-UV provides a reliable and widely accessible solution, the superior sensitivity and selectivity of LC-MS/MS make it the preferred method for trace-level analysis and for complex sample matrices.
Ultimately, the suitability of any method must be verified through a rigorous validation process, guided by the principles outlined in USP <1225> and ICH Q2(R1).[1][2][3] By understanding the underlying chemistry, making informed experimental choices, and meticulously documenting performance characteristics, scientists can build a self-validating system that ensures the safety and quality of pharmaceutical products containing isocyanate-derived materials. This commitment to scientific integrity is the cornerstone of our service to public health.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
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Fent, K. W., D. L. Smith, and D. M. Ceballos. A laboratory comparison of analytical methods used for isocyanates. Anal. Methods, 2015, 7(4), pp. 1538-1549. [Link]
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Griesel, M., Tougas, T., & Dubois, C. (2016). Development of a method for quantification of toluene diisocyanate and methylenediphenyl diisocyanate migration from polyurethane foam sample surface to artificial sweat by HPLC-UV-MS. Journal of analytical toxicology, 40(8), 626-633. [Link]
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Gabriele, M., C. Protano, and M. Vitali. "Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison." International journal of environmental research and public health 11.10 (2014): 10666-10681. [Link]
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-
Tremblay, P. L., & Gagné, S. (2018). Investigation of the competitive rate of derivatization of several secondary amines with phenylisocyanate (PHI), hexamethylene-1, 6-diisocyanate (HDI), 4, 4'-methylenebis (phenyl isocyanate)(MDI) and toluene diisocyanate (TDI) in liquid medium. Journal of occupational and environmental hygiene, 15(1), 53-64. [Link]
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Wang, L., et al. (2018). Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. Molecules, 23(11), 2949. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
